bis(furan-2-yl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(furan-2-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWXZBHBTDAGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(SC(=N2)N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368621 | |
| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722467-73-4 | |
| Record name | 4,5-Di-furan-2-yl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine
Introduction
The confluence of furan and 2-aminothiazole moieties within a single molecular framework presents a compelling scaffold for scientific exploration, particularly in the realm of medicinal chemistry and materials science. The 2-aminothiazole ring is a privileged structure, forming the core of numerous approved drugs and biologically active compounds, valued for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the furan ring is a prevalent heterocycle in natural products and pharmaceuticals, contributing to the molecule's overall electronic and steric properties. This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 4,5-di(furan-2-yl)-1,3-thiazol-2-amine (CAS 722467-73-4), intended for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from analogous structures to provide a robust predictive profile.
Chemical Structure and Physicochemical Properties
The foundational attributes of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine are detailed below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈N₂O₂S | [3] |
| Molecular Weight | 232.26 g/mol | [3] |
| CAS Number | 722467-73-4 | [3] |
| Predicted Melting Point | 180-190 °C | Analog Comparison |
| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water. | General Heterocycle Solubility |
| Predicted logP | 2.5 ± 0.5 | Computational Prediction |
| Appearance | Predicted to be an off-white to yellow solid. | Analog Comparison |
Synthesis and Mechanism
The most established and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4,5-di(furan-2-yl)-1,3-thiazol-2-amine, the key precursors are 2-bromo-1,2-di(furan-2-yl)ethan-1-one and thiourea.
Proposed Synthetic Pathway
The synthesis is predicated on a two-step process: the α-bromination of a diketone precursor, followed by the Hantzsch cyclization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bis(furan-2-yl)-1,3-thiazol-2-amine-722467-73-4 - Thoreauchem [thoreauchem.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Physical and chemical properties of furan-thiazole compounds
An In-Depth Technical Guide to the Physical and Chemical Properties of Furan-Thiazole Compounds
Introduction: The Strategic Fusion of Furan and Thiazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The furan-thiazole core, a hybrid structure combining two potent five-membered heterocycles, represents one such scaffold.[1][2] The furan ring, an oxygen-containing aromatic heterocycle, is a component of numerous bioactive molecules, known to contribute to a range of pharmacological effects including antimicrobial and anticancer properties.[2][3][4] Similarly, the thiazole ring is a cornerstone of many pharmaceuticals, prized for its diverse biological activities.[2][5][6]
The strategy of molecular hybridization, which involves the deliberate fusion of two or more bioactive pharmacophores, is a cornerstone of rational drug design.[2] This approach aims to create novel molecules with enhanced potency, improved pharmacokinetic profiles, and potentially new mechanisms of action. The furan-thiazole scaffold is a quintessential example of this strategy, uniting the distinct electronic and steric properties of its constituent rings to create a versatile platform for drug discovery.[2] This guide offers a comprehensive exploration of the synthesis, physical characteristics, and chemical reactivity of furan-thiazole compounds, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness the potential of this remarkable molecular architecture.
Part 1: Synthesis and Characterization of the Furan-Thiazole Core
The construction of the furan-thiazole scaffold is most reliably achieved through well-established heterocyclic chemistry, with the Hantzsch thiazole synthesis being the preeminent method.[7][8][9] This classic condensation reaction provides a robust and versatile route to the thiazole ring.
The Hantzsch Thiazole Synthesis: A Cornerstone Methodology
The causality behind the widespread use of the Hantzsch synthesis lies in its efficiency and tolerance for a variety of functional groups. The core transformation involves the condensation of an α-haloketone with a thioamide.[7][8] In the context of furan-thiazole compounds, a furan-containing α-haloketone serves as the key starting material. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[7] This method's reliability makes it a self-validating system for producing the desired scaffold.
To enhance efficiency, one-pot, three-component variations have been developed where the α-haloketone, a thioamide (or thiourea), and an aldehyde are reacted together, often under catalytic conditions.[2][10]
Experimental Protocol: Synthesis of 5-(Furan-2-yl)thiazole
This protocol describes a practical laboratory-scale synthesis based on the Hantzsch methodology, ensuring a reliable outcome for further research.[7]
Materials and Reagents:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Thioformamide
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thioformamide (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The choice of reflux is to provide sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent cyclization and dehydration steps. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up & Neutralization: After completion, allow the mixture to cool to room temperature. Carefully add saturated aqueous NaHCO₃ to neutralize the hydrobromic acid byproduct until effervescence ceases. This step is critical to prevent degradation of the acid-sensitive furan ring during extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure 5-(furan-2-yl)thiazole.
Physical and Spectroscopic Properties
Furan-thiazole derivatives are typically crystalline solids, with colors ranging from pale yellow to maroon depending on the specific substituents and conjugation within the molecule.[2] Their structural confirmation relies on a combination of spectroscopic techniques.[2][11]
Key Spectroscopic Signatures:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Look for characteristic absorption bands for N-H stretching (around 3200–3600 cm⁻¹) in hydrazone derivatives and C=N stretching vibrations of the thiazole ring.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Expect distinct signals for the protons on the furan and thiazole rings in the aromatic region. For example, in (E)-4-(4-chlorophenyl)-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)thiazole, the hydrazone N-H proton appears as a singlet far downfield (~12.76 ppm), with furan and thiazole protons appearing between 7.14 and 7.98 ppm.[2]
-
¹³C NMR: Reveals the chemical environment of each carbon atom. Carbons in the heterocyclic rings typically resonate in the range of 100-170 ppm.[2]
-
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the precise mass of the molecule, which confirms its elemental composition. For instance, the calculated (M+H)⁺ for C₁₄H₉ClN₄O₃S is 349.0162, with an observed value of 349.0156, validating the molecular formula.[2]
Table 1: Physical and Spectroscopic Data for Representative Furan-Thiazole Hydrazone Derivatives [2]
| Compound ID | Substituent (R) | Melting Point (°C) | ¹H NMR (δ, ppm) - Key Signals (DMSO-d₆) | HRMS (ESI) (M+H)⁺ |
| 4a | 4-Nitrophenyl | 220–222 | 12.85 (s, 1H, NH), 8.29 (d, 2H), 8.12 (d, 2H), 7.99 (s, 1H) | Calc: 360.0402, Found: 360.0404 |
| 4b | 4-Chlorophenyl | 214–216 | 12.76 (s, 1H, NH), 7.98 (s, 1H), 7.88 (d, 2H), 7.48 (d, 2H) | Calc: 349.0162, Found: 349.0156 |
| 4d | 4-Methoxyphenyl | 202–204 | 12.73 (s, 1H, NH), 7.97 (s, 1H), 7.83-7.76 (m, 3H), 3.79 (s, 3H, OCH₃) | Calc: 345.0657, Found: 345.0654 |
| 4h | 4-Bromophenyl | 199–201 | 12.76 (s, 1H, NH), 7.98 (s, 1H), 7.81 (d, 2H), 7.61 (d, 2H) | Calc: 392.9656, Found: 392.9657 |
Part 2: Chemical Properties and Reactivity
The chemical behavior of the furan-thiazole scaffold is governed by the interplay of its two heterocyclic components. The electron-rich nature of the furan ring and the distinct electronic distribution of the thiazole ring create specific sites of reactivity.
Electrophilic Substitution Reactions
Furan is a π-excessive heterocycle, meaning the electron density on its ring carbons is significantly higher than in benzene.[12] This makes it exceptionally reactive towards electrophiles, with reactions proceeding up to 10¹¹ times faster than in benzene.[12]
-
Regioselectivity on the Furan Ring: Electrophilic attack preferentially occurs at the C2 (or α) position.[12][13] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at C3 yields a less stable intermediate with only two resonance structures.[12] If the C2 position is already substituted (as in a 2-yl-thiazole derivative), the next most reactive site is the C5 position.
-
Reactivity of the Thiazole Ring: The thiazole ring itself is less reactive to electrophiles than furan. When it does react, substitution typically occurs at the C5 position, which is the most electron-rich carbon.[14] Electron-donating groups at the C2 position can further facilitate this attack.[14]
Nucleophilic Substitution Reactions
The thiazole ring contains sites susceptible to nucleophilic attack, primarily due to the electron-withdrawing effect of the nitrogen atom. The C2 position is the most electron-deficient and, therefore, the primary target for strong nucleophiles.[14] This reactivity is enhanced if the ring nitrogen is quaternized.
Cycloaddition Reactions
The reduced aromaticity of furan compared to benzene allows it to participate readily in cycloaddition reactions where it acts as a 1,3-diene.[15][16]
-
Diels-Alder Reaction: Furan serves as an excellent diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[15] This reaction provides a powerful route to complex oxabicycloheptane derivatives, which are versatile synthetic intermediates.
-
Other Cycloadditions: The scaffold can also undergo formal [4+2] cycloadditions to construct diverse thiazole-fused dihydropyrans, demonstrating its utility in building complex polycyclic systems under mild conditions.[17][18]
Conclusion: A Scaffold of Enduring Potential
The furan-thiazole hybrid system stands as a testament to the power of molecular design in medicinal chemistry. Its synthesis is accessible through robust and well-understood methodologies like the Hantzsch synthesis, and its structure is readily confirmed by standard spectroscopic techniques. The chemical reactivity of the scaffold is a predictable yet versatile interplay between the π-rich furan ring and the electronically distinct thiazole moiety, offering clear pathways for electrophilic substitution, nucleophilic attack, and cycloaddition reactions. This predictable reactivity, combined with the wide spectrum of biological activities exhibited by its derivatives—including potent anticancer, antibacterial, and antitubercular effects—solidifies the furan-thiazole core as a scaffold of enduring interest.[1][2][19] For researchers in drug discovery, a thorough understanding of these fundamental physical and chemical properties is the critical first step in unlocking the full therapeutic potential of this privileged structure.
References
- Synthesis of 5-(Furan-2-yl)thiazole: A Detailed Protocol for Researchers. Benchchem.
- The Structure-Activity Relationship of 5-(Furan-2-yl)thiazole: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. Royal Society of Chemistry.
- Biological Screening of 5-(Furan-2-yl)
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Structures of selected antimicrobial and anticancer drugs containing furan, thiazole.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
- Furan: A Promising Scaffold for Biological Activity.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Experimental and Theoretical Investigations on a Furan-2 Thiazole: Synthesis, Molecular Characterization by IR/NMR Electronic Characterization by DFT, Hirshfeld Surface Analysis and Biological Activity. DSpace Repository.
- Electrophilic Reactions of Furan. ChemicalBook.
- Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA. PubMed.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
- Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.
- Why does furan undergo a cycloaddition reaction? Quora.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Cycloaddition reactions in furan. quimicaorganica.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. orientjchem.org [orientjchem.org]
- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. bepls.com [bepls.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 13. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. quora.com [quora.com]
- 16. Cycloaddition reactions in furan [quimicaorganica.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Construction of Thiazole-Fused Dihydropyrans via Formal [4 + 2] Cycloaddition Reaction on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to GSK1070916 (CAS 722467-73-4): A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis.[1][2] Their overexpression in various human tumors has made them attractive targets for cancer therapy.[3][4][5] This guide provides a comprehensive technical overview of GSK1070916 (also known as compound 17k), a potent and selective inhibitor of Aurora B and Aurora C kinases.[4][6] As a Senior Application Scientist, this document will delve into the biochemical and cellular characterization of GSK1070916, its mechanism of action, and practical guidance for its use in research settings.
Core Characterization of GSK1070916
GSK1070916 is a novel, azaindole-derived, ATP-competitive inhibitor of Aurora B and C kinases.[2][4][7] Its high potency and selectivity, coupled with a unique kinetic profile, distinguish it from other Aurora kinase inhibitors.[1][8]
Biochemical and Cellular Activity
GSK1070916 demonstrates sub-nanomolar inhibitory potency against Aurora B and low-nanomolar potency against Aurora C, with significant selectivity over Aurora A.[1][4][9] This selectivity is crucial for minimizing off-target effects and is attributed to the specific interactions within the ATP-binding pocket of the Aurora B/C kinases.[8]
| Parameter | Value | Kinase | Notes |
| Ki * | 0.38 ± 0.29 nM | Aurora B-INCENP | Apparent inhibition constant |
| 1.5 ± 0.4 nM | Aurora C-INCENP | Apparent inhibition constant | |
| 490 ± 60 nM | Aurora A-TPX2 | Apparent inhibition constant | |
| IC50 | 3.5 nM | Aurora B-INCENP | In vitro kinase inhibition |
| 6.5 nM | Aurora C-INCENP | In vitro kinase inhibition | |
| 1100 nM | Aurora A-TPX2 | In vitro kinase inhibition | |
| Dissociation Half-life (t1/2) | >480 minutes | Aurora B-INCENP | Demonstrates extremely slow dissociation |
| 270 ± 28 minutes | Aurora C-INCENP | ||
| Cellular Antiproliferative Activity (EC50) | <10 nM | >100 tumor cell lines | Median EC50 of 8 nM |
| 7 nM | A549 human lung cancer cells |
Data compiled from multiple sources.[1][3][4][7][8][10]
A key feature of GSK1070916 is its remarkably slow dissociation from Aurora B and C, leading to a prolonged duration of target inhibition.[1][4][8] This extended residence time can translate to sustained pharmacodynamic effects in cellular and in vivo models.
Mechanism of Action: Disrupting Mitosis to Induce Tumor Cell Death
Aurora B is a core component of the chromosomal passenger complex (CPC), which orchestrates proper chromosome segregation and cytokinesis.[2][7] By competitively inhibiting ATP binding to Aurora B and C, GSK1070916 disrupts these critical mitotic events.
The inhibition of Aurora B kinase activity by GSK1070916 leads to a cascade of cellular consequences, including:
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition is the dose-dependent reduction of phosphorylation at serine 10 of Histone H3 (pHH3-S10), a direct substrate of Aurora B.[3][7] This serves as a robust biomarker for target engagement.
-
Failed Cytokinesis and Polyploidy: Treated cells are unable to complete cell division, leading to the formation of polyploid cells.[3][10]
-
Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death (apoptosis) in cancer cells.[3][11]
This mechanism of action is particularly effective in rapidly dividing tumor cells, while having a significantly reduced impact on non-dividing primary cells.[3][10]
Visualizing the Pathway
Caption: GSK1070916 inhibits Aurora B, leading to mitotic disruption and apoptosis.
Experimental Protocol: Measuring Inhibition of Histone H3 Phosphorylation
This protocol outlines a cell-based ELISA to quantify the inhibition of Histone H3 phosphorylation at Serine 10, a key pharmacodynamic biomarker for GSK1070916 activity.
Materials
-
Cancer cell line of interest (e.g., A549, HCT116)
-
GSK1070916 (dissolved in 100% DMSO)[8]
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell lysis buffer
-
Commercial ELISA kit for phosphorylated Histone H3 (Ser10)
-
Plate reader
Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of GSK1070916 in cell culture medium. Treat cells with a range of concentrations (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-only control.
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA: Perform the ELISA for pHH3-S10 on the cell lysates as per the kit protocol.
-
Data Analysis: Measure the absorbance using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the EC50 value.
Experimental Workflow Diagram
Sources
- 1. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. portlandpress.com [portlandpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. GSK 1070916 For Advanced solid tumor – All About Drugs [allfordrugs.com]
- 11. massivebio.com [massivebio.com]
An In-depth Technical Guide to N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Promising Scaffold in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone of innovation, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide focuses on a particularly compelling derivative, N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. While the initial query sought information on the molecular formula C11H8N2O2S, extensive research has revealed a more robust body of scientific literature surrounding the closely related and pharmacologically significant N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. Its structural features, particularly the presence of a nitro group, are often associated with enhanced biological potency, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[3] This guide provides a comprehensive exploration of its core properties, synthesis, and putative mechanisms of action, with a focus on its potential as an anticancer agent.
Physicochemical Properties and Structural Elucidation
The foundational step in the evaluation of any potential therapeutic agent is the thorough characterization of its physicochemical properties. These parameters are critical in predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C9H7N3O3S | [4] |
| Molecular Weight | 237.24 g/mol | [4] |
| Appearance | Pale yellow solid (predicted) | [5] |
| Melting Point | >300 °C (decomposes) | [5] |
| Solubility | Soluble in DMSO | [6] |
| Purity | ≥98% (typically confirmed by HPLC or NMR) | [7] |
Synthesis and Characterization: A Validated Protocol
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a well-established process, typically achieved through the acetylation of 2-amino-6-nitrobenzothiazole.[7][8] This foundational reaction is crucial for the generation of a high-purity compound for subsequent biological evaluation.
Experimental Protocol: Synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Objective: To synthesize N-(6-nitro-1,3-benzothiazol-2-yl)acetamide from 2-amino-6-nitrobenzothiazole.
Materials:
-
2-amino-6-nitrobenzothiazole[9]
-
Acetic anhydride[8]
-
Pyridine (as a catalyst)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of 2-amino-6-nitrobenzothiazole in a minimal amount of pyridine.[8] The pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.
-
Acetylation: To the stirred solution, add an excess of acetic anhydride dropwise at room temperature. The use of excess acetic anhydride ensures the complete conversion of the starting material.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any residual pyridine and acetic acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final N-(6-nitro-1,3-benzothiazol-2-yl)acetamide as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.[10]
Causality in Experimental Choices:
-
The choice of pyridine as a solvent and catalyst is due to its ability to dissolve the starting material and neutralize the acidic byproduct, driving the reaction to completion.
-
Refluxing the reaction mixture provides the necessary activation energy for the acetylation reaction to proceed at a reasonable rate.
-
Precipitation in ice-cold water is an effective method for isolating the product, as it is sparingly soluble in water, while the byproducts and excess reagents are more soluble.
-
Recrystallization is a critical step to ensure the high purity of the final compound, which is essential for accurate biological testing.
Biological Activity and Therapeutic Potential
The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][11] The introduction of a nitro group at the 6-position of the benzothiazole ring in N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is anticipated to modulate its biological activity, often enhancing its potency.[3]
Anticancer Activity: A Primary Focus
A significant body of research points to the potential of nitrobenzothiazole derivatives as potent anticancer agents.[2][12] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[1][13]
Putative Mechanism of Action: Targeting Cancer Hallmarks
While the precise mechanism of action for N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is still under investigation, studies on structurally similar compounds suggest several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes involved in cancer progression.[2][14]
One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[15]
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The initial screening of a potential anticancer compound invariably involves assessing its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely adopted colorimetric assay for this purpose, providing a quantitative measure of cell viability.[16][17]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide on a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.
Self-Validating System:
This protocol incorporates several controls to ensure the validity of the results. The blank wells account for the background absorbance of the medium and MTT. The vehicle control (DMSO) assesses any potential cytotoxicity of the solvent. Running the assay in triplicate for each concentration helps to ensure the reproducibility of the data.
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijirset.com [ijirset.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach | MDPI [mdpi.com]
- 11. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. atcc.org [atcc.org]
Methodological & Application
Application Note: Protocol for Molecular Docking of Thiazole Derivatives
Abstract & Core Directive
Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their ability to engage in diverse non-covalent interactions, including hydrogen bonding,
This protocol deviates from generic "click-and-run" tutorials. It provides a rigorous, self-validating workflow designed to maximize the predictive accuracy of thiazole docking using AutoDock Vina (as the engine) and interactions analysis (as the validation metric).
Scientific Rationale: The Thiazole Pharmacophore
To dock thiazoles effectively, one must understand their electronic landscape. The thiazole ring is not merely a spacer; it is an active binding element.
The Sulfur Anomaly ( -hole)
Unlike carbon, the sulfur atom in thiazole is polarizable and exhibits a region of positive electrostatic potential (the
The Nitrogen Acceptor
The N3 nitrogen is a potent hydrogen bond acceptor (similar to pyridine). Its basicity is modulated by substituents at the C2 and C4/C5 positions.
Tautomerism
Aminothiazoles (common in drug discovery) can exist in amino or imino forms. The amino form is generally predominant in solution and should be the starting point for docking unless specific active-site evidence suggests otherwise.
Computational Workflow Visualization
The following diagram outlines the critical path for high-fidelity thiazole docking.
Figure 1: Optimized workflow for thiazole derivative docking. Note the feedback loop from MD simulation to Ligand Prep for structural refinement.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (Critical Step)
Objective: Generate a conformer with accurate bond lengths/angles, specifically around the C-S-C bond angle (~89-91°).
-
Structure Generation:
-
Draw the 2D structure of the thiazole derivative (e.g., using ChemDraw or Avogadro).
-
Tautomer Check: Ensure 2-aminothiazoles are in the amino form.
-
-
Geometry Optimization:
-
Standard: Minimize using the MMFF94 force field (Avogadro/OpenBabel).
-
Advanced (Recommended): Perform a quick DFT optimization (B3LYP/6-31G*) using ORCA or Gaussian to fix the sulfur geometry, as molecular mechanics can distort the ring planarity.
-
-
File Conversion:
-
Convert the optimized structure to PDBQT format using MGLTools or OpenBabel.
-
Charge Assignment: Use Gasteiger charges. Ensure the Sulfur atom has a slight positive partial charge if using a force field that supports it, though Vina's scoring function is largely empirical.
-
Phase 2: Target Protein Preparation
Objective: Prepare the receptor (e.g., EGFR, PDB: 1M17) by optimizing the hydrogen bond network.
-
Clean PDB: Remove water molecules (unless specific waters bridge the ligand-protein interaction, common in kinases). Remove heteroatoms (cofactors) not involved in binding.
-
Protonation: Add polar hydrogens.
-
Crucial: Check Histidine tautomers (HIE/HID/HIP) in the active site. Incorrect His protonation can repel the thiazole nitrogen.
-
-
File Conversion: Convert receptor to PDBQT. Merge non-polar hydrogens.
Phase 3: Grid Generation & Docking
Software: AutoDock Vina 1.2.0+
-
Grid Box Definition:
-
Do not use a "blind docking" box (whole protein) for refined studies.
-
Center the grid on the centroid of the native co-crystallized ligand.
-
Dimensions:
Å is typically sufficient for thiazole derivatives (MW < 500 Da).
-
-
Configuration Parameters (conf.txt):
Note: Standard exhaustiveness is 8. For thiazoles with flexible side chains, increase to 32 to ensure convergence.
Phase 4: Post-Docking Analysis
Objective: Filter poses based on chemical logic, not just binding affinity.
Using PyMOL or Discovery Studio Visualizer, inspect the top 3 poses for:
-
H-Bonding: Distance < 3.0 Å between Thiazole-N and backbone NH or sidechain OH.
- -Interactions: T-shaped or parallel displaced stacking with Phe, Tyr, or Trp.
-
Sulfur Contacts: Look for Sulfur
Oxygen contacts (distance < 3.5 Å) indicating -hole interactions.
Data Presentation & Interpretation
When reporting your results, summarize the interaction types quantitatively. Do not rely solely on the docking score (kcal/mol).
Table 1: Interaction Profile Template for Thiazole Derivatives
| Compound ID | Affinity (kcal/mol) | H-Bond Donors (Residue) | H-Bond Acceptors (Residue) | Hydrophobic/ | S- |
| Thiazole-4c | -9.2 | Lys745 (Backbone) | Met793 (Hinge) | Phe723 (T-shaped) | Thr790 (O |
| Control (Erlotinib) | -8.8 | Met793 | Thr790 | Leu718 | N/A |
Interpretation: If your derivative shows a lower affinity score than the control but maintains the critical "Hinge Region" H-bonds (e.g., Met793 in EGFR), it is a valid hit. The sulfur interaction often provides specificity rather than raw affinity.
Validation: Molecular Dynamics (MD)
Docking provides a static snapshot. To validate the stability of the thiazole-protein complex, a 50-100 ns MD simulation is recommended (using GROMACS or Desmond).
Key Metrics for Thiazole Stability:
-
RMSD (Root Mean Square Deviation): Should plateau < 2.5 Å.[1]
-
Ligand RMSF: High fluctuation in the thiazole ring indicates poor fit; high fluctuation in the alkyl tail is acceptable.
-
H-Bond Occupancy: The critical H-bond (e.g., Thiazole-N
Protein) should exist for >60% of the simulation time.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link
-
Murray, T. J., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity.[2] European Journal of Medicinal Chemistry, 241, 114661.[2] Link
-
Benoit, M., et al. (2009). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. Link
-
Polyak, I., et al. (2013). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling, 53(7), 1689-1699. Link
-
Al-Wahaibi, L. H., et al. (2023).[3] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.[2][3][4][5][6] Molecules, 28(21), 7314. Link
Sources
- 1. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Furan Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of the Furan Scaffold
The furan nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique aromatic and electronic properties, coupled with its role as a versatile bioisostere for other aromatic systems, establish it as an invaluable building block in medicinal chemistry and drug discovery.[1][2] Compounds featuring the 2,5-disubstituted furan scaffold, in particular, have demonstrated significant potential, with applications ranging from P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance in cancer therapy to the development of novel optoelectronic materials.[3][4][5]
This technical guide provides an in-depth exploration of robust and field-proven methodologies for synthesizing 2,5-disubstituted furan derivatives. Moving beyond a mere recitation of steps, we will delve into the mechanistic rationale behind key synthetic strategies, offering detailed experimental protocols and comparative data to empower researchers in selecting and optimizing the ideal route for their specific target molecules.
Methodology 1: The Paal-Knorr Furan Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing the furan ring.[6] The reaction facilitates the conversion of readily available 1,4-dicarbonyl compounds into their corresponding furan derivatives through an acid-catalyzed intramolecular cyclization and dehydration.[7][8]
Mechanistic Rationale
The accepted mechanism for the Paal-Knorr furan synthesis is a sequential process initiated by an acid catalyst.[6] The key steps are as follows:
-
Protonation: The process begins with the protonation of one of the carbonyl groups by the acid catalyst, which enhances its electrophilicity.[1]
-
Enolization: The second, non-protonated carbonyl group tautomerizes to its more nucleophilic enol form.[7]
-
Intramolecular Cyclization: In what is considered the rate-determining step, the oxygen atom of the enol attacks the carbon of the protonated carbonyl group, forming a five-membered cyclic hemiacetal intermediate.[1][6]
-
Dehydration: The hemiacetal intermediate is then protonated, followed by the elimination of a water molecule to generate the stable, aromatic furan ring.[7]
The versatility of this synthesis allows for a wide range of substituents (alkyl, aryl, ester groups) at the 2, 3, 4, and 5 positions, dictated by the structure of the starting 1,4-dicarbonyl compound.[1]
Caption: Mechanistic workflow of the Paal-Knorr furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione, a classic example of the Paal-Knorr reaction.
Materials:
-
Hexane-2,5-dione
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., H₂SO₄, P₂O₅)[1]
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add hexane-2,5-dione (e.g., 11.4 g, 100 mmol) and toluene (100 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol).
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours). The theoretical amount of water for this reaction is 1.8 mL.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 2,5-dimethylfuran, can be purified by fractional distillation to yield a colorless liquid.[9]
| Parameter | Value | Reference |
| Boiling Point | 92-94 °C | [9] |
| Density | 0.8897 g/cm³ | [9] |
| ¹H NMR (CDCl₃) | δ 5.81 (s, 2H, furan H), δ 2.23 (s, 6H, CH₃) | [10] |
| ¹³C NMR (CDCl₃) | δ 150.18, 106.02, 13.44 | [10] |
Methodology 2: The Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis is another cornerstone of heterocyclic chemistry, providing a versatile route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[11][12] This method is particularly valuable for accessing furans with a carbonyl group (e.g., ester or ketone) at the 3-position.
Mechanistic Rationale
The reaction proceeds through a well-defined, base-catalyzed sequence:[13][14]
-
Deprotonation: A base (commonly a mild amine like pyridine or triethylamine to avoid ester hydrolysis) deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[11]
-
Nucleophilic Substitution (Sₙ2): The enolate attacks the α-carbon of the α-halo ketone, displacing the halide ion in an Sₙ2 reaction.
-
Intramolecular Cyclization: The resulting intermediate contains a ketone and an enol (or another enolizable ketone). A subsequent intramolecular condensation/cyclization occurs.
-
Dehydration: The final step is a dehydration of the cyclic intermediate, often spontaneous or acid-catalyzed, to furnish the aromatic furan product.[13]
The choice of reactants directly dictates the substitution pattern of the final furan product.[11]
Caption: General experimental workflow for the Feist-Bénary synthesis.
Experimental Protocol: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate
This protocol is adapted from typical procedures for the Feist-Bénary synthesis.[11]
Materials:
-
Ethyl acetoacetate
-
Chloroacetone (Note: α-halo ketones are lachrymatory and should be handled in a fume hood)
-
Pyridine (or triethylamine)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol.
-
Base Addition: Add pyridine (1.1 eq) to the solution and stir.
-
Substrate Addition: Slowly add chloroacetone (1.0 eq) to the mixture. Use of chloro- or bromoacetones is preferred as iodides can lead to side reactions.[13]
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cooling and Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2,5-dimethylfuran-3-carboxylate.
| Starting Materials | Base | Solvent | Typical Yield | Reference |
| Ethyl acetoacetate, Chloroacetone | Pyridine | Ethanol | Good | [11] |
| Ethyl acetoacetate, Bromoacetone | Triethylamine | DMF | Good-Excellent | [13] |
| Acetylacetone, Phenacyl bromide | Sodium Ethoxide | Ethanol | Moderate-Good | [13] |
Methodology 3: Modern Metal-Catalyzed Syntheses
While classic methods are robust, modern transition-metal-catalyzed reactions offer alternative pathways with high efficiency, milder conditions, and broader functional group tolerance.[4] Catalysts based on copper, gold, palladium, and nickel have been successfully employed for the synthesis of 2,5-disubstituted furans from various precursors like alkynyl ketones, haloalkynes, and 1,3-diynes.[15][16][17]
Example: Copper(I)-Catalyzed Synthesis from Haloalkynes
A notable approach involves the copper(I)-catalyzed synthesis of symmetrical 2,5-disubstituted furans.[17] This one-pot procedure proceeds through two key stages:
-
Diyne Formation: A copper(I)-catalyzed homocoupling of a terminal haloalkyne generates a symmetrical 1,3-diyne intermediate.
-
Hydration/Cyclization: The same copper catalyst then facilitates the hydration of the diyne, followed by a cyclization cascade to form the 2,5-disubstituted furan ring.
This method is particularly useful for synthesizing 2,5-diaryl and 2,5-diheteroaryl furans under mild conditions.[17]
Experimental Protocol: Synthesis of 2,5-Bis(4-fluorophenyl)furan
This protocol is based on the copper-catalyzed cyclization of haloalkynes.[17]
Materials:
-
1-Fluoro-4-(iodoethynyl)benzene
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) / Water (H₂O) solvent mixture
-
Standard inert atmosphere glassware (Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuI (5 mol %).
-
Reagent Addition: Add 1-fluoro-4-(iodoethynyl)benzene (1.0 eq), DIPEA (2.0 eq), and the DMSO/H₂O solvent mixture.
-
Reaction: Stir the mixture at room temperature for the time required for complete conversion (monitor by TLC, typically a few hours).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica gel to yield 2,5-bis(4-fluorophenyl)furan.[17]
Methodology 4: Bio-Based Synthesis Routes
With a growing emphasis on sustainable chemistry, significant research has focused on producing furan derivatives from renewable biomass.[18] C6 sugars like fructose, derived from cellulose, can be catalytically converted into 5-(hydroxymethyl)furfural (HMF). HMF is a key platform chemical that can be further transformed into valuable 2,5-disubstituted furans, most notably 2,5-dimethylfuran (DMF), a promising biofuel.[9][19]
Catalytic Conversion of HMF to 2,5-Dimethylfuran (DMF)
The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that typically involves two main steps over a bifunctional catalyst:[18]
-
Hydrogenation: The aldehyde group of HMF is hydrogenated to a hydroxymethyl group, forming 2,5-bis(hydroxymethyl)furan (BHMF).[20][21]
-
Hydrogenolysis: Both hydroxymethyl groups are subsequently removed via hydrogenolysis, replacing them with hydrogen atoms to yield 2,5-dimethylfuran.
Various catalytic systems, often involving a noble metal (like Pd or Ru) on a solid support, are employed to achieve high selectivity and yield.[18]
Caption: A simplified pathway for the bio-based synthesis of 2,5-dimethylfuran.
Product Characterization
Confirmation of the successful synthesis of 2,5-disubstituted furans relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is highly diagnostic. For symmetrically 2,5-disubstituted furans, the protons at the 3 and 4 positions typically appear as a singlet in the aromatic region (δ 5.8-6.5 ppm). The protons of the substituent groups will appear in their characteristic regions. ¹³C NMR will show characteristic peaks for the furan ring carbons (C2/C5 and C3/C4) and the substituent carbons.[10][22]
-
Infrared (IR) Spectroscopy: Key signals include C-H stretching of the furan ring (~3100-3150 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and a strong C-O-C stretching band (~1000-1100 cm⁻¹).[23][24]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer structural clues.[25]
Conclusion
The synthesis of 2,5-disubstituted furans is a well-established field with a rich selection of methodologies available to the modern chemist. Classic approaches like the Paal-Knorr and Feist-Bénary syntheses offer reliable and versatile routes from simple starting materials. For increased efficiency, milder conditions, and broader substrate scope, a variety of transition-metal-catalyzed methods have been developed. Furthermore, the progression towards a sustainable chemical industry has opened exciting new avenues for producing these valuable compounds from renewable biomass. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired scale, and this guide serves as a foundational resource for making that informed decision.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2023). 2,5-Dimethylfuran. Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Feist–Benary synthesis. Wikipedia. Retrieved from [Link]
-
Fernández, G. (n.d.). Feist-Benary synthesis of furan. Química Orgánica. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal. Retrieved from [Link]
-
Li, Y., et al. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 257, 115462. Retrieved from [Link]
-
NIST. (n.d.). Furan, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2Mono and 2,5-Disubstituted Furans via the CuI-Catalyzed Cycloisomerization of Alkynyl Ketones. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. ACS Omega. Retrieved from [Link]
-
Burns, N. Z., et al. (1998). 2,5-Dimethylfuran (DMFu): An Internal Standard for the “Traceless” Quantitation of Unknown Samples via 1 H NMR. Organic Letters, 2(18), 2655-2657. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Letters. (2013). A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans. Organic Letters. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2024). Nickel catalysis synthesis of 2,5-disubstituted furans from aryl (alkyl) iodide. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
ResearchGate. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to 2,5-bis(hydroxymethyl)furan (BHMF): a stable bio-based diol. ResearchGate. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemistryViews. (2011). New Route to 2,5-Disubstituted Furans. ChemistryViews. Retrieved from [Link]
-
ResearchGate. (2015). Selective synthesis of 2,5-disubstituted furan-3-carboxylates and the isomeric 2,4-disubstituted furan-3-carboxylates. ResearchGate. Retrieved from [Link]
-
ACS Omega. (2021). Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Omega. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2007). 2,5-Disubstituted furans from 1,4-alkynediols. Semantic Scholar. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2020). Enzymatic Synthesis of Biobased Polyesters Using 2,5-Bis(hydroxymethyl)furan as the Building Block. ResearchGate. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Molbank. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2017). Synthesis of 2,5-Disubstituted Furans from Sc(OTf)3 Catalyzed Reaction of Aryl Oxiranediesters with γ-Hydroxyenones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society. (1956). 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed), 4490-4495. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. 2,5-Dimethylfuran - Wikipedia [en.wikipedia.org]
- 10. 2,5-Dimethylfuran | C6H8O | CID 12266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Feist-Benary synthesis of furan [quimicaorganica.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 25. Furan, 2,5-dimethyl- [webbook.nist.gov]
bis(furan-2-yl)-1,3-thiazol-2-amine as an α-glucosidase inhibitor
Application Note: Evaluation of bis(furan-2-yl)-1,3-thiazol-2-amine as a Potent
Abstract
This application note details the physicochemical profiling, synthesis, and biological evaluation of 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine (BFTA), a heterocyclic hybrid scaffold emerging as a potent inhibitor of
Introduction
-Glucosidase (EC 3.2.1.[1]20) is a membrane-bound enzyme located in the brush border of the small intestine, responsible for the final step of carbohydrate hydrolysis. Inhibition of this enzyme retards glucose absorption, blunting postprandial hyperglycemia.While current clinical inhibitors (acarbose, miglitol) are effective, they are associated with gastrointestinal side effects due to fermentation of undigested carbohydrates. Thiazole-furan hybrids like BFTA represent a class of "non-sugar" inhibitors. The thiazole core acts as a pharmacophore linker, while the furan rings provide lipophilic
Compound Profile & Synthesis
Chemical Identity
-
IUPAC Name: 4,5-di(furan-2-yl)-1,3-thiazol-2-amine
-
Molecular Formula: C
H N O S -
Molecular Weight: 232.26 g/mol
-
Solubility: Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water.
Synthesis Protocol (Hantzsch Cyclization)
The synthesis exploits the Hantzsch thiazole reaction, condensing an
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve furoin (1,2-di(furan-2-yl)-2-hydroxyethanone) in glacial acetic acid.
-
Bromination: Add equimolar bromine dropwise at 0°C to generate the intermediate 2-bromo-1,2-di(furan-2-yl)ethanone . Stir for 2 hours.
-
Cyclization: Add 1.2 equivalents of thiourea directly to the reaction mixture.
-
Reflux: Heat to reflux (approx. 110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Work-up: Cool to room temperature. Neutralize with 10% NaHCO
solution to precipitate the free amine. -
Purification: Filter the solid and recrystallize from ethanol to obtain yellow crystalline BFTA.
Figure 1: Synthetic pathway for BFTA via Hantzsch thiazole synthesis.
-Glucosidase Inhibition Assay Protocol
This protocol uses Saccharomyces cerevisiae
Reagents & Preparation
-
Phosphate Buffer (PB): 100 mM, pH 6.8.
-
Enzyme Solution:
-Glucosidase (Sigma, Type I) dissolved in PB to 0.5 U/mL. Keep on ice. -
Substrate:
-Nitrophenyl- -D-glucopyranoside (pNPG), 5 mM in PB. -
Inhibitor Stock: Dissolve BFTA in 100% DMSO (10 mM stock). Dilute serially in PB (Final DMSO < 2% in well).
Assay Workflow (96-Well Plate)
| Step | Component | Volume ( | Notes |
| 1 | Buffer | 20 | 100 mM Phosphate Buffer, pH 6.8 |
| 2 | Inhibitor (BFTA) | 10 | Var. conc. (e.g., 1–100 |
| 3 | Enzyme | 20 | 0.5 U/mL. Crucial: Pre-incubate to allow binding. |
| 4 | Pre-Incubation | - | Incubate at 37°C for 10 minutes. |
| 5 | Substrate (pNPG) | 20 | 5 mM. Initiates the reaction.[2][3][4] |
| 6 | Reaction | - | Incubate at 37°C for 20 minutes. |
| 7 | Stop Solution | 80 | 0.2 M Na |
| 8 | Detection | - | Measure Absorbance at 405 nm . |
Data Analysis
Calculate % Inhibition using the formula:
- : Absorbance of well with Enzyme + DMSO (no inhibitor).
- : Absorbance of well with Enzyme + BFTA.
-
IC
Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal Dose-Response).
Kinetic Analysis & Mechanism of Action
To determine if BFTA is a competitive, non-competitive, or mixed inhibitor, perform the Lineweaver-Burk analysis.
Protocol
-
Prepare 4 fixed concentrations of BFTA (e.g., 0, IC
/2, IC , 2 IC ). -
For each inhibitor concentration, vary the substrate (pNPG) concentration (e.g., 0.25, 0.5, 1.0, 2.0, 4.0 mM).
-
Measure the initial velocity (
, Abs/min) over 10 minutes. -
Plot
(y-axis) vs. (x-axis).
Interpretation
-
Competitive Inhibition: Lines intersect at the Y-axis (
unchanged, increases). Common for thiazoles binding the active site. -
Non-Competitive Inhibition: Lines intersect at the X-axis (
decreases, unchanged). -
Mixed Inhibition: Lines intersect in the second quadrant.
Figure 2: Mechanistic interaction of BFTA. The thiazole amine forms H-bonds with catalytic residues (Asp/Arg), while furan rings engage in
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Well | High concentration / Low solubility | Ensure final DMSO < 2%. If BFTA precipitates >100 |
| High Background | Non-enzymatic hydrolysis | Always use a "Blank" well (Buffer + Substrate + Inhibitor, NO Enzyme) to subtract background absorbance. |
| Low Activity | Enzyme degradation | Store enzyme at -20°C. Do not vortex vigorously. Prepare fresh daily. |
| Inconsistent IC | Pre-incubation timing | Thiazole inhibitors are often slow-binding. Strictly standardize the 10-min pre-incubation step. |
References
-
Thiazole Deriv
-Glucosidase Inhibitors:- Title: Synthesis and biological evaluation of novel 2,4,5-trisubstituted thiazole derivatives as potent -glucosidase inhibitors.
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Furan-based Inhibitors
-
Assay Methodology
- Title: A review of -glucosidase inhibitors from plants as potential candidates for the tre
- Source: Reviews in the Neurosciences (via NIH).
-
URL:[Link]
-
Hantzsch Synthesis Mechanism
Sources
- 1. Thiadiazole based β-carboline derivatives as potential α-glucosidase inhibitors: design, synthesis, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine
Introduction: The 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine scaffold is a valuable heterocyclic motif in medicinal chemistry and materials science, with 2-aminothiazole derivatives showing a wide range of biological activities.[1][2] The most common and direct route to this class of compounds is the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.
This guide is designed for researchers, chemists, and drug development professionals who are actively working on or planning to synthesize 4,5-bis(furan-2-yl)-1,3-thiazol-2-amine. As your technical support partner, we aim to move beyond simple protocols. This document provides in-depth, experience-driven insights to help you troubleshoot common experimental hurdles, understand the causality behind procedural steps, and ultimately improve your synthetic yield and purity.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is very low (<30%). What are the most critical stages of the synthesis to re-evaluate?
A low overall yield is typically a cumulative problem stemming from inefficiencies in one or more key stages. A systematic evaluation is crucial. We recommend breaking down the process into three checkpoints:
-
α-Haloketone Synthesis & Purity: The quality of your starting material, 2-bromo-1,2-di(furan-2-yl)ethan-1-one, is paramount. Impurities or residual starting material (furoin) from this step will carry through and complicate the subsequent reaction and purification.
-
Hantzsch Condensation Conditions: The core cyclization reaction is sensitive to temperature, solvent, and stoichiometry. Sub-optimal conditions can lead to a cascade of side reactions or incomplete conversion.
-
Work-up and Product Isolation: The 2-aminothiazole product has specific chemical properties (it's basic) that can be exploited for efficient isolation. Conversely, an improper work-up can lead to significant product loss.
Below is a logical workflow for diagnosing yield issues.
Q2: I'm struggling with the α-bromination of 1,2-di(furan-2-yl)ethan-1-one (furoin). What are the common pitfalls?
The synthesis of the α-haloketone intermediate is a frequent source of poor yields and impurities.[3] The furan rings are sensitive to strongly acidic conditions, and the α-position of the ketone is prone to multiple halogenations if not controlled carefully.
-
Causality of the Problem: The reaction proceeds via an enol or enolate intermediate. Uncontrolled conditions can lead to the formation of di-bromo species or degradation of the acid-sensitive furan rings.[4]
-
Recommendations:
-
Choice of Brominating Agent: While elemental bromine (Br₂) in a solvent like acetic acid or chloroform is common, it can generate HBr as a byproduct, which can damage the furan rings. N-Bromosuccinimide (NBS) is often a milder and more selective alternative, especially when used with a radical initiator like AIBN or light.[5]
-
Temperature Control: The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of the brominating agent to minimize side reactions.
-
Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform to avoid side reactions associated with protic solvents.
-
Monitor Progress Carefully: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting furoin. Over-extending the reaction time is a primary cause of byproduct formation. Quench the reaction as soon as the starting material is consumed.
-
Q3: During the Hantzsch condensation with thiourea, I get a dark, complex mixture of products instead of a clean solid. What's happening?
This issue points towards side reactions overpowering the desired cyclization. The Hantzsch synthesis, while generally high-yielding, requires careful control, especially with sensitive substrates like furans.[6][7]
-
Causality of the Problem:
-
Polymerization: Furan moieties can polymerize under harsh acidic or high-temperature conditions. The HBr eliminated during the reaction creates an acidic environment that can catalyze this degradation.
-
Stoichiometry: The reaction involves a multi-step mechanism.[6] An incorrect ratio of α-haloketone to thiourea can leave unreacted electrophilic ketone, which can then react with the desired product or other nucleophiles in the mixture.
-
Excessive Heat: While heat is required to drive the final dehydration and aromatization step of the thiazole ring formation, excessive or prolonged heating can promote decomposition.[7]
-
-
Recommendations:
-
Control Stoichiometry: Use a slight excess of thiourea (1.1 to 1.5 equivalents) to ensure the complete consumption of the limiting α-haloketone.[6]
-
Optimize Temperature and Time: Refluxing in a solvent like ethanol is standard. However, if decomposition is observed, try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C overnight). Monitor by TLC.
-
Solvent System: Absolute ethanol is the most common and effective solvent. The presence of water can lead to hydrolysis of the α-haloketone.
-
Q4: The final product is proving difficult to purify. What purification strategies are most effective for 2-aminothiazoles?
Purification challenges often arise from residual starting materials, side products, or the physical properties of the product itself. 2-Aminothiazoles have a basic amino group, which is key to a successful purification strategy.
-
Strategy 1: Precipitation via pH Adjustment (Recommended First Step)
-
The Principle: The Hantzsch reaction is often performed in a solvent like ethanol and generates an acidic hydrohalide salt of the product (e.g., HBr salt).[7] The product is often soluble in this acidic medium. Neutralizing the mixture with a base will deprotonate the aminothiazole, causing the neutral, less soluble product to precipitate.[6][8]
-
Protocol: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring.[6][7] Avoid strong bases like NaOH, which can potentially hydrolyze ester groups if present or degrade sensitive functionalities. Continue adding the base until the pH is neutral to slightly basic (pH 7-8). The solid product should precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry.[8]
-
-
Strategy 2: Recrystallization
-
The Principle: This is the best method for removing small amounts of impurities after initial precipitation. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Selection: Ethanol, isopropanol, or mixtures of ethanol/water or acetone/hexane are often effective for 2-aminothiazole derivatives. Experiment with small quantities to find the ideal solvent or solvent pair.
-
-
Strategy 3: Column Chromatography
-
The Principle: If recrystallization fails or if impurities have similar solubility, silica gel chromatography is the next step.[9]
-
Eluent System: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. The basic nature of the 2-aminothiazole can cause it to streak on silica gel. To prevent this, add a small amount of triethylamine (~1%) to the eluent system to neutralize the acidic sites on the silica.
-
Q5: Can I use microwave irradiation or a catalyst to improve the reaction speed and yield?
Yes, modern variations of the Hantzsch synthesis often employ non-conventional energy sources or catalysts to dramatically improve reaction outcomes.
-
Microwave-Assisted Synthesis:
-
The Principle: Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields by minimizing the formation of thermal degradation byproducts.[10]
-
Benefit: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes. This is particularly advantageous for libraries of analogs.
-
-
Catalysis:
-
The Principle: While the classic Hantzsch synthesis is often run without a catalyst, studies have shown that certain catalysts can improve efficiency.[11]
-
Example: Silica-supported catalysts, like tungstosilicic acid on silica (SiW/SiO₂), have been shown to increase yields and allow for easier catalyst recovery and reuse.[11]
-
| Method | Typical Reaction Time | Typical Yield Range | Key Advantages | Reference |
| Conventional Heating | 2 - 12 hours | 60 - 85% | Simple setup, widely accessible. | [6] |
| Microwave Irradiation | 5 - 30 minutes | 80 - 95% | Drastically reduced time, often higher yield. | [10] |
| **Catalysis (e.g., SiW/SiO₂) ** | 1 - 3 hours | 85 - 95% | High yield, catalyst can be recycled. | [11] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic condensation-cyclization reaction. Understanding the mechanism helps in troubleshooting, as it clarifies the role of each component and intermediate. The process is generally accepted to occur in three main stages:[6][7]
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an S_N2 reaction, displacing the halide ion. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the original ketone. This forms a five-membered heterocyclic intermediate (a hydroxythiazoline).
-
Dehydration & Aromatization: The hydroxythiazoline intermediate is unstable and readily undergoes acid-catalyzed dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The unique electronic and structural properties of the 2-aminothiazole scaffold, while beneficial for its biological activity, often introduce specific difficulties during purification.[1][2][3][4][5][6] This document provides in-depth troubleshooting guides, FAQs, and standardized protocols to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental chemical properties of 2-aminothiazole derivatives that underpin common purification difficulties.
Q1: Why are 2-aminothiazole derivatives notoriously difficult to purify using standard silica gel chromatography?
A: The primary difficulty arises from the basicity of the exocyclic amino group and the nitrogen atom within the thiazole ring.[7] Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the basic nitrogens of your compound through acid-base interactions. This leads to several issues:
-
Severe Tailing: The compound moves unevenly down the column, resulting in broad, streaking bands rather than tight, well-defined ones.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor recovery.
-
On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive derivatives.
Q2: What are the common stability issues to be aware of during purification?
A: While the 2-aminothiazole core is generally stable, certain derivatives can be susceptible to degradation.[8] The aminothiazole ring has been identified as a potential "toxicophore" because it can be metabolically activated, suggesting a potential for oxidative instability under certain chemical conditions.[7][9] Researchers should be cautious with highly functionalized derivatives, especially when using harsh pH conditions or prolonged heating, which might occur during solvent evaporation.
Q3: How does the basicity of the 2-amino group influence the overall purification strategy?
A: The basicity is a critical handle that can be exploited. The pKa of the 2-amino group is influenced by the electron-withdrawing nature of the thiazole ring.[7] This moderate basicity allows for:
-
Acid-Base Extraction: You can often use dilute acid (e.g., 1M HCl) to protonate the aminothiazole, moving it into the aqueous phase and washing away non-basic organic impurities. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) followed by extraction with an organic solvent can recover the purified product.
-
Modified Chromatography: The basicity necessitates modifications to standard chromatography protocols, such as using a basic modifier in the mobile phase or choosing a different stationary phase altogether (see Troubleshooting Guide).
Q4: Can 2-aminothiazole derivatives chelate with metals, and how does this impact purification?
A: Yes, the nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, can act as ligands to chelate metal ions.[10][11] If your reaction involves metal catalysts (e.g., palladium, copper) or if there are trace metals in your solvents or reagents, your final product may be contaminated with a metal complex. This can lead to unusual colors, broadened peaks in NMR spectra, and difficulties in crystallization. Treatment with a chelating agent like EDTA during aqueous workup can sometimes mitigate this issue.
Part 2: Troubleshooting Guide for Common Purification Techniques
This section provides practical solutions to specific problems encountered during purification workflows.
Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | 1. Strong acid-base interaction between the basic compound and acidic silica gel.[7] 2. Compound is too polar for the chosen solvent system. | 1. Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase.[8] This deactivates the acidic silanol sites. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column.[12] 3. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate, methanol) in your eluent system. |
| Poor Separation of Product from Impurities | 1. Eluent system is too polar or not polar enough. 2. Impurities have very similar polarity to the product. | 1. Optimize TLC: Systematically test different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone) to find one that gives a clear separation (ΔRf > 0.2). 2. Use a Gradient: Start with a less polar solvent system and gradually increase the polarity during the column run.[13] 3. Consider an Alternative Technique: If co-elution is unavoidable, recrystallization or preparative HPLC may be necessary. |
| Low or No Recovery of Product | 1. Irreversible adsorption onto the silica gel. 2. The compound is not soluble in the mobile phase. 3. Product is volatile and was lost during solvent removal. | 1. "Flush" the Column: After the initial run, flush the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, often with 1% triethylamine added. 2. Pre-adsorb on Celite: Instead of loading the sample directly in solvent, pre-adsorb the crude material onto a small amount of Celite or silica and load the dry powder onto the column. |
| Product Degradation on the Column | 1. The compound is sensitive to the acidic nature of silica gel. | 1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine, pack the column with this slurry, and equilibrate before loading your sample. 2. Minimize Contact Time: Use flash chromatography with higher flow rates rather than slow gravity chromatography. 3. Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative. |
Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated, or the temperature was lowered too quickly. 2. The presence of impurities is inhibiting crystal lattice formation. 3. The solvent is too good a solvent for the compound. | 1. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator. Avoid placing a hot solution directly into an ice bath. 2. Scratch & Seed: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. If you have a pure crystal, add it as a seed. 3. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently concentrated. 2. The chosen solvent is too good a solvent even when cold. | 1. Concentrate the Solution: Gently boil off some of the solvent and allow it to cool again. 2. Change Solvents: Experiment with different solvents or solvent pairs. Common choices include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.[14] |
| Poor Recovery | 1. Too much solvent was used initially. 2. The product has significant solubility in the cold solvent. | 1. Use Minimal Solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve full dissolution. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration to minimize solubility losses. 3. Wash with Cold Solvent: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent. |
Part 3: Standardized Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is suitable for a moderately polar 2-aminothiazole derivative that exhibits tailing on standard silica.
-
TLC Analysis: a. Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution on a TLC plate. c. Develop the plate in a pre-equilibrated chamber using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3) containing 1% triethylamine (Et₃N). d. Visualize the plate under UV light and/or with a stain (e.g., potassium permanganate). e. Adjust the solvent ratio until the desired product has an Rf value of ~0.3.
-
Column Packing: a. Select an appropriate size column for your sample amount (typically a 50:1 to 100:1 ratio of silica:crude product by weight). b. Prepare the starting eluent (e.g., Hexane:EtOAc 9:1 + 1% Et₃N). c. Prepare a slurry of silica gel in the starting eluent and pour it into the column. d. Allow the silica to settle, draining excess solvent, and add a thin layer of sand to the top.
-
Sample Loading: a. Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the sand layer.
-
Elution and Collection: a. Begin eluting with the starting solvent system, applying pressure (flash chromatography). b. Collect fractions and monitor them by TLC. c. If necessary, gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 30% EtOAc in Hexane, always maintaining 1% Et₃N). d. Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
This method is effective when a single solvent does not provide a good solubility differential between hot and cold conditions.
-
Solvent Selection: a. Identify a "good" solvent in which your compound is highly soluble (e.g., Ethanol, Dichloromethane, Acetone). b. Identify an "anti-solvent" in which your compound is poorly soluble (e.g., Water, Hexane, Diethyl Ether). The two solvents must be miscible.
-
Dissolution: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the "good" solvent dropwise at room temperature or with gentle warming until the solid just dissolves. Use the absolute minimum amount.
-
Precipitation: a. Slowly add the "anti-solvent" dropwise while stirring. b. Continue adding until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
-
Clarification and Cooling: a. Gently heat the turbid mixture until it becomes a clear solution again. b. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. c. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of ice-cold anti-solvent. c. Dry the crystals under vacuum to remove residual solvent.
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Selection
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Tailing in Column Chromatography
Caption: Workflow for troubleshooting tailing in silica gel chromatography.
References
- Purification of 2-aminothiazole.
- Synthesis of novel 2-amino thiazole deriv
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.Benchchem.
- 2-Amino-5-methylthiazole.
- 2-aminothiazole derivative, preparation method, and use.
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.EXCLI Journal.
- Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.PubMed Central.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.MDPI.
- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- 2-Aminothiazole.Wikipedia.
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correl
- Remediation of water containing mercury(ii) using poly-2-aminothiazole intercalated α-zirconium phosphate nanoplates.New Journal of Chemistry (RSC Publishing).
- Synthesis of 2-aminothiazole derivatives: A short review.
- Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations.
- METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
- STRUCTURAL, SPECTRAL, DFT, ION-FLOTATION AND BIOLOGICAL STUDIES ON TRANSITION METAL COMPLEXES OF 2-AMINOTHIAZOLE DERIVATIVES.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?PubMed.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. helixchrom.com [helixchrom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Hantzsch Thiazole Synthesis Optimization
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Side Product Formation & Mitigation Strategies[1][2]
Executive Summary & Diagnostic Matrix
The Hantzsch thiazole synthesis is the condensation of an
Use the matrix below to identify your specific failure mode before proceeding to the detailed modules.
| Symptom | Probable Side Product | Root Cause |
| Deep Red/Brown Coloration | 1,2,4-Thiadiazoles (Hector's Bases) | Oxidative dimerization of thioamide due to air/metal contamination.[1][2] |
| Gummy/Sticky Precipitate | Hydroxythiazoline (Intermediate) | Incomplete dehydration step; reaction stopped at the aldol-like closure.[1][2] |
| Lachrymator Smell Persists | Unreacted | Nucleophile (thioamide) degradation or incorrect stoichiometry.[1][2] |
| Starting Material Returns (Ketone) | Dehalogenated Ketone | Reduction of |
| White Solid (Wrong MP) | Hydrolysis of the |
Mechanistic Pathways & Failure Points[1][2]
The following flowchart illustrates the "Happy Path" (Green) versus the competitive "Sad Paths" (Red/Orange).
Figure 1: Mechanistic divergence in Hantzsch synthesis.[1][2] The critical bottleneck is often the dehydration of the hydroxythiazoline intermediate.[1]
Technical Modules: Troubleshooting & Optimization
Module A: The "Red" Impurity (Oxidative Dimerization)
Issue: The reaction mixture turns deep red or brown, and yield decreases.[1][2] Chemistry: Thioamides and thioureas are electron-rich.[2] In the presence of oxidants (atmospheric oxygen, DMSO, or trace copper/iron), they undergo oxidative dimerization to form disulfides or 1,2,4-thiadiazoles (Hector's bases) rather than attacking the haloketone.[1][2]
Corrective Actions:
-
Degas Solvents: Sparge ethanol/methanol with Argon for 15 minutes prior to use.[2]
-
Stoichiometry: Use a slight excess of the thioamide (1.1 - 1.2 equiv) to account for sacrificial oxidation, but do not rely on this if the color change is immediate.[1][2]
-
Additives: If using thiourea, adding a pinch of sodium metabisulfite can scavenge oxidants, though this is rare in non-aqueous work.[2]
Module B: The "Wet" Intermediate (Incomplete Dehydration)
Issue: Isolation of a solid that has the correct mass for the product + 18 Da (water) or shows -OH stretches in IR. Chemistry: The initial cyclization forms a 4-hydroxy-thiazoline .[1][2] To become aromatic, it must eliminate water.[1][2] Electron-withdrawing groups on the ketone side can stabilize the intermediate, making dehydration difficult under neutral conditions.[1][2]
Corrective Actions:
-
The Nicolaou Modification: If the intermediate is stable, treat the crude mixture with trifluoroacetic anhydride (TFAA) and pyridine.[1][2] This converts the hydroxyl group into a good leaving group (trifluoroacetate), forcing aromatization.[1][2]
-
Acid Catalysis: Ensure the reaction is sufficiently acidic. The HBr/HCl generated in situ is usually enough, but if you are using acid scavengers (like carbonates) too early, you stop the dehydration.[1][2] Do not neutralize until the reaction is complete.
Module C: Dehalogenation (The Reducing Thioamide)
Issue: The
Corrective Actions:
-
Solvent Switch: Switch from Ethanol to a more polar aprotic solvent like DMF or Acetonitrile to accelerate the
substitution over the redox pathway.[1][2] -
Temperature: Lower the temperature. Substitution is generally favored over redox processes at lower temperatures (0°C to RT), whereas heating promotes degradation.[1][2]
Standardized Protocols
Protocol A: Optimized Hantzsch Synthesis (General)
For standard substrates.[1][2]
-
Dissolution: Dissolve 1.0 equiv of
-haloketone in anhydrous Ethanol (0.5 M concentration). -
Addition: Add 1.1 equiv of Thioamide/Thiourea.
-
Reaction: Stir at Room Temperature (RT) for 1 hour.
-
Workup:
Protocol B: The "Rescue" Protocol (For Stuck Intermediates)
Use this if you isolate the hydroxythiazoline.[1]
-
Dissolve the intermediate in dry
(DCM).[1][2] -
Add 2.0 equiv Pyridine.[2]
-
Cool to 0°C.
-
Dropwise add 1.1 equiv Trifluoroacetic Anhydride (TFAA).[1][2]
-
Stir for 30 mins, then warm to RT.
-
Quench with aqueous
and extract with DCM.
Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of Ethanol? A: Yes. DMF accelerates the reaction due to better solvation of the intermediate cation.[1] However, workup is harder (requires aqueous wash).[1][2] Use DMF only if the ethanol reaction is sluggish ( > 24 hours).[1][2]
Q: My product is an oil, but it should be a solid. What happened? A: You likely have a mixture of the hydroxythiazoline and the thiazole .[1][2] The melting point depression prevents solidification.[1][2] Attempt the "Rescue Protocol" (Protocol B) on the oil to force dehydration.[1][2]
Q: Why is my yield >100%?
A: You have likely isolated the Hydrobromide salt (Thiazole
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview
-
Holzapfel-Meyers-Nicolaou Modification (Dehydration Str
-
Oxidative Dimeriz
-
Reductive Dehalogen
-Haloketones
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. scilit.com [scilit.com]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
Troubleshooting low bioactivity in synthesized thiazole compounds
Topic: Troubleshooting Low or Anomalous Bioactivity in Synthesized Thiazole Compounds
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Introduction: The "Thiazole Paradox"
Welcome to the Thiazole Technical Support Center. Thiazoles are a "privileged scaffold" in medicinal chemistry, present in drugs like Dasatinib and Ritonavir.[1] However, they are frequently plagued by a dichotomy: high synthetic accessibility vs. low biological reliability.
If your synthesized thiazoles are showing low bioactivity, flat Structure-Activity Relationships (SAR), or inconsistent IC50 values, do not assume the target hypothesis is wrong. Thiazoles are notorious for three specific failure modes: Regioisomeric contamination , Metal-induced artifacts , and Colloidal aggregation .
This guide provides the forensic protocols to validate your compounds before you abandon the scaffold.
Module 1: Chemical Integrity & Synthesis Forensics
"Did I actually make the compound I think I made?"
Issue 1.1: The Hantzsch Regioisomer Trap
The Hantzsch synthesis (condensation of
-
The Problem: Instead of the desired 2-aminothiazole , the reaction may yield the thermodynamically stable 2-imino-2,3-dihydrothiazole isomer. These isomers have vastly different hydrogen bond donor/acceptor profiles and will not engage the target binding pocket correctly.
-
The Diagnostic: Standard 1H NMR often fails to distinguish these because the chemical shifts are subtle.
Troubleshooting Protocol:
-
Run a NOESY/ROESY NMR: Look for a correlation between the NH proton and the substituent at the 3-position (nitrogen).
-
X-Ray Crystallography: The definitive confirmation of tautomeric state.
Issue 1.2: The Palladium "Trojan Horse"
Thiazoles are excellent ligands. The sulfur and nitrogen atoms coordinate tightly to transition metals. If you used Suzuki, Sonogashira, or Buchwald-Hartwig couplings to functionalize your thiazole, Palladium (Pd) is likely still there.
-
The Artifact: Residual Pd (even <50 ppm) can catalyze redox reactions in the assay buffer or bind to the protein target (especially kinases and proteases), mimicking inhibition.
-
The Symptom: You see activity, but it doesn't track with SAR. Resynthesized batches show different potencies.
Corrective Action (Metal Scavenging): Do not rely on silica columns alone.
-
Dissolve compound in THF/MeOH.
-
Add SiliaMetS® Thiol or QuadraPure™ TU resin (4 equivalents relative to expected metal load).
-
Stir at 40°C for 4 hours.
Visualization: Chemical Validation Workflow
Caption: Logic flow for validating chemical structure and purity prior to biological testing.
Module 2: Physicochemical Barriers (Solubility & Aggregation)
"Is my compound a brick or a colloid?"
Thiazoles are often planar and lipophilic (high cLogP). This leads to two distinct solubility failures that manifest as "low bioactivity" or "false activity."
The Phenomenon: Colloidal Aggregation
At micromolar concentrations, lipophilic thiazoles can self-assemble into colloidal particles (100–1000 nm).
-
False Positive: These colloids adsorb enzymes on their surface, inhibiting them non-specifically.
-
False Negative: The compound precipitates out of solution ("brick dust"), reducing the effective concentration to zero.
Diagnostic Data Table: Solubility vs. Assay Validity
| Observation | Likely Cause | Diagnostic Test | Solution |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation | Dynamic Light Scattering (DLS) | Add 0.01% Triton X-100 to assay buffer. |
| Activity disappears with detergent | Aggregation-based artifact | Detergent Challenge (See Protocol below) | Discard compound; it is a promiscuous aggregator. |
| Low/No Activity | Precipitation (Insolubility) | Nephelometry / UV-Vis | Check solubility in assay buffer (not just DMSO). |
| Fluorescence Noise | Quenching/Autofluorescence | Scan emission spectrum | Switch to label-free assay (MS or SPR). |
Protocol: The Detergent Challenge Goal: Determine if inhibition is real or due to aggregation.
-
Control: Run the enzymatic assay with standard buffer.
-
Test: Run the same assay with the addition of 0.01% v/v Triton X-100 (or Tween-80).
-
Analysis:
-
If IC50 remains stable: Inhibition is likely specific (True Positive).
-
If IC50 shifts >10-fold or activity vanishes: Inhibition was due to aggregation (False Positive).[6]
-
Visualization: Aggregation Mechanism
Caption: Mechanism of colloidal aggregation leading to enzyme sequestration and false inhibition.
Module 3: Assay Interference (PAINS)
"Is the signal real?"
Certain thiazole sub-classes, specifically 2-aminothiazoles and rhodanines (thiazolidinones), are classified as PAINS (Pan-Assay Interference Compounds) .
Why Thiazoles Trigger PAINS Alerts
-
Redox Cycling: Aminothiazoles can generate hydrogen peroxide (
) in the presence of reducing agents (DTT/TCEP) often found in kinase buffers. This oxidizes the protein target. -
Photoreactivity: Some thiazoles absorb light at wavelengths used in fluorescence assays, leading to inner-filter effects.
Troubleshooting Guide: Ruling out PAINS
-
Step 1: The Peroxide Test. Add Catalase to your assay buffer. If the inhibitory activity disappears, your compound is generating peroxide (Redox cycler).
-
Step 2: The Thiol Reactivity Test. Incubate the compound with excess glutathione (GSH) or
-mercaptoethanol. If activity drops, the compound is acting as an electrophile (covalent modifier), not a reversible inhibitor.
FAQs: Rapid Response
Q: My thiazole has an IC50 of 50 nM in the enzyme assay but shows no activity in cells. Why? A: This is a classic permeability vs. solubility trade-off. Thiazoles can be highly permeable, but if they are "brick dust" (low solubility), they precipitate in the cell culture media before entering the cell.
-
Check: Kinetic solubility in PBS/Media.
-
Check: Human Serum Albumin (HSA) binding. High lipophilicity (>99% binding) leaves little free drug.
Q: The IC50 shifts when I change the enzyme concentration. What does this mean? A: This indicates irreversible binding or stoichiometric inhibition (tight binding), or aggregation. A true competitive inhibitor's Ki should be independent of enzyme concentration (Cheng-Prusoff equation). If IC50 scales linearly with [Enzyme], suspect covalent modification or aggregation.
Q: Can I fix the Hantzsch isomer problem without changing the synthesis?
A: Rarely. The formation of the isomer is thermodynamically driven. You must alter the conditions: switch to neutral conditions (ethanol reflux without acid) or use
References
-
Baell, J. B., & Holloway, G. A. (2010).[7] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[7] Journal of Medicinal Chemistry, 53(7), 2719–2740.[7] Link[8]
-
Baell, J., & Walters, M. A. (2014).[7] Chemistry: Chemical con artists foil drug discovery.[7][8] Nature, 513(7519), 481–483. Link
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] Link
-
Feng, B. Y., et al. (2019). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. Current Opinion in Colloid & Interface Science, 43, 7-15. Link
-
Briscoe, C. P., et al. (2010). Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays.[8] ACS Medicinal Chemistry Letters, 1(6), 271-275. Link
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Chasing Red Herrings: Palladium Metal Salt Impurities Feigning KRAS Activity in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Polar Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. As a Senior Application Scientist, I've designed this guide to provide you with not just step-by-step instructions, but also the underlying principles to empower you to troubleshoot and optimize your purification workflows effectively. Polar heterocyclic compounds are notoriously challenging to purify due to their diverse functionalities and strong interactions with common stationary phases. This guide is structured to address the most common issues you'll encounter, providing practical solutions grounded in solid scientific principles.
Troubleshooting Guide: Chromatography
This section is dedicated to resolving specific issues encountered during the chromatographic purification of polar heterocyclic compounds.
Q1: My compound is streaking badly or won't move from the baseline on a silica gel TLC plate, even with a polar solvent like 100% ethyl acetate. What's happening and what should I do?
This is a classic sign that your compound is highly polar and/or basic, leading to very strong interactions with the acidic silanol groups (Si-O-H) on the silica surface.[1] This strong binding prevents the mobile phase from effectively eluting the compound, resulting in streaking or complete retention at the origin.
Causality: The lone pairs on nitrogen atoms and other heteroatoms in your molecule can form strong hydrogen bonds with the silica surface.[1] For basic heterocycles like pyridines, acid-base interactions with the acidic silanols further exacerbate this issue, leading to poor peak shape and sometimes irreversible adsorption.[1][2]
Solutions:
-
Increase Mobile Phase Polarity Drastically: Ethyl acetate may not be polar enough. A good next step is to introduce a stronger polar solvent like methanol (MeOH).
-
Add a Basic Modifier to the Mobile Phase: To mitigate the interaction with acidic silanol groups, you can add a small amount of a basic modifier. This will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.[1][4]
-
Triethylamine (TEA): Add 0.1-2% TEA to your solvent system.[4][5] This is highly effective for basic compounds.
-
Ammonia in Methanol: Use a pre-mixed solution of ammonia in methanol (e.g., 7N) as part of your mobile phase.[1] A system of 1-2% of this solution in DCM can be very effective for stubborn amines.[6]
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't resolve the issue, the problem lies with the stationary phase itself.
-
Alumina: Alumina is a good alternative to silica. It is available in neutral, acidic, or basic forms. For a basic heterocycle, basic or neutral alumina is often a better choice.[4][5]
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography might be a viable option.[4]
-
Q2: I've switched to reversed-phase (C18) HPLC, but my polar heterocyclic compound elutes in the solvent front with no retention. How can I fix this?
This is a common problem when purifying highly polar compounds with traditional reversed-phase chromatography.[7][8][9] The non-polar C18 stationary phase has very little affinity for your polar analyte, which prefers to stay in the polar mobile phase (typically water/acetonitrile or water/methanol) and is therefore not retained.[2][9]
Causality: The principle of reversed-phase chromatography is based on hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules, especially those that are charged, have minimal hydrophobic character and thus weak interactions with the C18 alkyl chains.
Solutions:
-
Use a Highly Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases.[5][10] Eliminating the organic modifier can sometimes increase the retention of very polar compounds. However, be aware of "phase collapse" with standard C18 columns, where the alkyl chains fold in on themselves in highly aqueous conditions, leading to a loss of retention.[10]
-
Employ a More Polar Stationary Phase:
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., an amide or carbamate) embedded in the alkyl chain. This allows the stationary phase to be more readily "wetted" by highly aqueous mobile phases and provides an alternative mechanism for retention of polar compounds.[5]
-
Phenyl-Hexyl Columns: These columns offer different selectivity compared to C18 due to pi-pi interactions with aromatic heterocycles, which can enhance retention.[5]
-
-
Adjust the Mobile Phase pH: For ionizable heterocycles, the pH of the mobile phase is a critical parameter.[5]
-
For basic compounds (like quinolines or imidazoles), using a low pH mobile phase (e.g., pH 2.5-4 with formic acid or trifluoroacetic acid) will protonate the analyte. This can increase its polarity but also suppresses the ionization of residual silanol groups on the stationary phase, which can improve peak shape.[5]
-
For acidic compounds , a higher pH mobile phase can be used, but this often requires a column stable at high pH.
-
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective solution for very polar compounds that are not retained in reversed-phase.[7][8][11] HILIC uses a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[11][12] Water acts as the strong, eluting solvent in this case.[11][13]
Q3: My compound appears to be decomposing on the silica gel column. How can I purify it without degradation?
The slightly acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds.[1][14] This is a significant issue for certain classes of heterocycles.
Causality: The silanol groups on the surface of silica gel have a pKa of around 4-5, making the surface acidic. This can lead to hydrolysis, rearrangement, or polymerization of sensitive molecules.
Solutions:
-
Test for Stability: Before committing to a large-scale purification, spot your compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. The appearance of new spots indicates decomposition.[15]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it.
-
Protocol for Deactivation: Prepare a slurry of your silica gel in the initial, least polar solvent system you plan to use. Add 1-2% triethylamine (TEA) to this slurry. Pack the column with the slurry. Then, flush the packed column with 2-3 column volumes of your starting eluent (without TEA) to remove the excess base before loading your sample.[5]
-
-
Use an Alternative, Less Acidic Stationary Phase:
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character to be retained, reversed-phase chromatography can be a good option as the stationary phases are generally less reactive.[5]
Troubleshooting Guide: Crystallization
Crystallization is a powerful purification technique for solid compounds, but it can be tricky. Here's how to troubleshoot common problems.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This often happens if the solution is supersaturated or cooled too quickly, or if the melting point of your compound is lower than the temperature of the solution.[16] Impurities can also inhibit crystal formation.
Causality: Crystal formation is a thermodynamically controlled process that requires molecules to arrange themselves in a highly ordered lattice. If the kinetics of precipitation are too fast (e.g., rapid cooling), the molecules don't have time to align properly and instead crash out as a disordered, amorphous oil.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure you are not at the point of supersaturation.[4]
-
Slow Cooling: This is the most critical step. Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask (e.g., with a beaker of warm water or cotton wool) can promote the formation of larger, purer crystals.[17]
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites where crystal growth can begin.[4]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution. This provides a template for further crystal growth.[4]
-
Re-evaluate Your Solvent System: If the problem persists, your compound may be too soluble in the chosen solvent. Consider using a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble).[4][18]
Q2: My recovery after crystallization is very low. How can I improve my yield?
Low recovery is a common issue and can often be traced back to a few key experimental parameters.
Causality: While the goal is for the compound to be insoluble in the cold solvent, there is almost always some residual solubility.[19] Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.
Solutions:
-
Use the Minimum Amount of Hot Solvent: The most common mistake is adding too much solvent. Add the hot solvent in small portions, allowing the mixture to return to a boil between additions, until the compound just dissolves.[4][20]
-
Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize the precipitation of your compound.[4]
-
Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of your product.[19]
-
Recover a Second Crop: The filtrate (mother liquor) still contains some of your dissolved compound. You can often recover more material by concentrating the filtrate (e.g., by boiling off some of the solvent) and cooling it again to obtain a second crop of crystals.[20] Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar heterocyclic compounds?
The main challenges stem from their inherent polarity and the presence of heteroatoms like nitrogen.[2]
-
Strong Interactions with Silica: Basic nitrogen atoms interact strongly with acidic silanol groups on silica gel, leading to poor peak shape, streaking, and sometimes irreversible binding.[2]
-
Poor Retention in Reversed-Phase: Highly polar compounds often have insufficient hydrophobic character to be retained on standard C18 columns, causing them to elute in the void volume.[2]
-
Compound Instability: The acidic nature of silica gel can cause degradation of sensitive heterocyclic compounds.[1]
-
Tautomerism: Many heterocycles can exist as a mixture of tautomers in solution.[21][22] This can lead to multiple peaks or broad, poorly resolved peaks during chromatography, as the tautomeric equilibrium can be influenced by the solvent and stationary phase.[23][24]
Q2: What is HILIC, and when is it the best choice?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) mixed with a small amount of aqueous buffer.[7][11][12]
When to Use HILIC: HILIC is the ideal choice for compounds that are too polar for reversed-phase chromatography.[8][11] If your compound is highly water-soluble and shows little to no retention on a C18 column, HILIC is the next logical technique to try.[7][11] It provides a mechanism for retaining and separating very polar analytes like amino acids, nucleotides, and highly functionalized polar heterocycles.[7][25]
Q3: What are mixed-mode columns, and what are their advantages?
Mixed-mode chromatography columns have a stationary phase that is designed to exhibit more than one type of interaction with the analytes.[7][26][27] A common combination is reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities on the same particle.[26][28]
Advantages:
-
Enhanced Retention for Polar Compounds: The ion-exchange functionality provides a strong retention mechanism for charged or ionizable polar compounds that would not be well-retained by reversed-phase alone.[7]
-
Separation of Diverse Mixtures: These columns can simultaneously retain and separate both polar and non-polar compounds in a single run.[28][29]
-
Tunable Selectivity: You can adjust the retention and selectivity by modifying multiple mobile phase parameters, including organic solvent content, pH, and ionic strength (buffer concentration).[7][26]
-
MS Compatibility: They often eliminate the need for ion-pairing reagents, which are typically not compatible with mass spectrometry.[26][28]
Data and Protocols
Table 1: Common Chromatographic Modes and Solvent Systems for Polar Heterocycles
| Chromatography Mode | Stationary Phase | Typical Mobile Phase (in order of increasing polarity) | Best For |
| Normal-Phase | Silica, Alumina | Hexane/Ethyl Acetate -> DCM/Methanol -> DCM/Methanol + NH3 or TEA | Moderately polar to highly polar basic compounds.[2][3] |
| Reversed-Phase | C18, C8, Phenyl-Hexyl, EPG | Water/Acetonitrile or Water/Methanol (often with acid/base modifiers) | Polar compounds with some hydrophobic character.[2][7] |
| HILIC | Silica, Diol, Amine, Zwitterionic | Acetonitrile/Water (with buffers like ammonium formate or acetate) | Highly polar, hydrophilic compounds.[7][8][11] |
| Mixed-Mode | C18 with Anion/Cation Exchange | Aqueous buffers with organic modifiers (e.g., acetonitrile) | Complex mixtures containing polar, non-polar, and ionic compounds.[7][28] |
Protocol 1: Deactivating a Silica Gel Column for Flash Chromatography
This protocol is designed to neutralize the acidic sites on silica gel, improving the chromatography of basic, acid-sensitive compounds.[5]
Materials:
-
Silica gel
-
Flash chromatography column
-
Eluent (e.g., 98:2 DCM/Methanol)
-
Triethylamine (TEA)
Procedure:
-
Prepare the Deactivating Solvent: To your chosen starting eluent, add 1-2% TEA. For example, to 100 mL of 98:2 DCM/Methanol, add 1-2 mL of TEA.
-
Pack the Column: Dry pack the column with the required amount of silica gel.
-
Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent (eluent + TEA) through the column. This ensures all acidic sites are neutralized.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial eluent without TEA. This removes excess TEA that could interfere with the separation.
-
Load the Sample: Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column.
-
Elute: Run the chromatography using your pre-determined solvent system (isocratic or gradient).
Protocol 2: General Method Development for HILIC
This protocol provides a starting point for developing a HILIC separation method.
Materials:
-
HILIC column (e.g., silica, amide, or zwitterionic)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Sample dissolved in 90:10 Acetonitrile/Water
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[7]
-
Sample Injection: Inject the sample. Ensure the sample diluent is similar to the initial mobile phase to maintain good peak shape.[7]
-
Initial Gradient Run: Run a broad gradient to scout for the elution of your compound. For example:
-
Start at 95% A / 5% B.
-
Run a linear gradient to 50% A / 50% B over 10-15 minutes.
-
Hold at 50% A / 50% B for 2 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Optimize the Gradient: Based on the results of the scouting run, adjust the gradient to improve the resolution of your target compound from impurities. If the compound elutes very late, you can make the gradient steeper or start with a higher percentage of B. If it elutes too early, make the gradient shallower.
Visual Workflows
Chromatography Method Selection
Caption: Workflow for selecting a suitable chromatography method.
Troubleshooting Crystallization: "Oiling Out"
Caption: Troubleshooting workflow for when a compound oils out.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
R.K.S. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Waters Corporation. (2020). Retaining and separating polar acidic compounds. YouTube. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
hplctools.com. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?[Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
University of Toronto. (n.d.). recrystallization, filtration and melting point. [Link]
-
University of Alberta. (n.d.). Column chromatography. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Beilstein-Institut. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
University of the Fraser Valley. (n.d.). Experiment 2: Recrystallization. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Advion. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
University of South Alabama. (n.d.). Recrystallization. [Link]
-
University of Missouri–St. Louis. (n.d.). recrystallization.pdf. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
IOSR Journal of Pharmacy. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
ResearchGate. (2025). A simple approach to the tautomerism of aromatic heterocycles. [Link]
-
Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
PubMed. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. [Link]
-
Filo. (2025). Explain tautomerism in heterocycles. [Link]
-
quimicaorganica.org. (n.d.). Tautomerism in aromatic heterocycles. [Link]
-
PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]
-
LOCKSS. (n.d.). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. [Link]
-
MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. labex.hu [labex.hu]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. athabascau.ca [athabascau.ca]
- 21. Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Explain tautomerism in heterocycles | Filo [askfilo.com]
- 23. researchgate.net [researchgate.net]
- 24. Tautomerism in aromatic heterocycles [quimicaorganica.org]
- 25. chromatographytoday.com [chromatographytoday.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. youtube.com [youtube.com]
- 28. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - IE [thermofisher.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Enhancing the efficiency of Suzuki coupling for thiazole derivatives
Status: Operational | Tier: Advanced Technical Support Topic: Enhancing the Efficiency of Suzuki-Miyaura Coupling for Thiazole Derivatives
Welcome to the Thiazole Optimization Hub
The Challenge: Thiazoles are among the most notoriously difficult substrates in cross-coupling chemistry. Unlike simple phenyl rings, thiazoles present a "perfect storm" of catalytic poisons:
-
Sulfur Poisoning: The sulfur atom can bind irreversibly to Palladium (Pd), deactivating the catalyst.
-
Nitrogen Coordination: The basic nitrogen can displace ligands, altering the active catalytic species.
-
Protodeboronation: 2-Thiazolylboronic acids are exceptionally unstable, often hydrolyzing (losing the boron group) faster than they transmetallate.
This guide replaces trial-and-error with mechanistic certainty. Follow the modules below based on your specific starting materials.
Strategic Triage: The Substrate Decision Tree
Before mixing reagents, you must select the correct "polarity" of the coupling. The stability of your reagents dictates the method.
Figure 1: Strategic decision tree for selecting the correct coupling protocol based on thiazole functionalization.
Module A: Overcoming Protodeboronation (The Nucleophile Problem)
The Issue: 2-Thiazolylboronic acids and pinacol esters are kinetically unstable. In the presence of water and base (standard Suzuki conditions), the C-B bond cleaves rapidly, replacing the boron with a proton. You observe the disappearance of starting material but no product formation.
The Fix: MIDA Boronates (Slow-Release Strategy) N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, protecting the boron from hydrolysis. Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic turnover, keeping the concentration of the unstable species low [1].
Protocol: MIDA-Thiazole Coupling
| Parameter | Specification | Rationale |
| Boron Source | 2-Thiazolyl MIDA boronate (1.2 - 1.5 equiv) | Protected reservoir prevents rapid decomposition. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) | SPhos is highly active and bulky, facilitating transmetallation of hindered heteroaryls [2]. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous, mild base minimizes aggressive hydrolysis. |
| Solvent | Dioxane:H₂O (10:1) | Small water content is required to unlock the MIDA group slowly. |
| Temperature | 60°C - 80°C | Sufficient energy for release without thermal degradation. |
Step-by-Step:
-
Charge a vial with aryl halide (1.0 equiv), 2-thiazolyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles).
-
Add degassed Dioxane:H₂O (10:1, 0.2 M concentration).
-
Heat to 60°C for 12–24 hours.
-
Note: If conversion is slow, raise temperature to 80°C, but monitor for deboronation (formation of thiazole).
Module B: Overcoming Catalyst Poisoning (The Electrophile Problem)
The Issue: When using 2-bromothiazole, the thiazole ring acts as a ligand. The nitrogen and sulfur atoms coordinate to the Palladium center, displacing standard phosphine ligands (like PPh₃) and shutting down the cycle (Catalyst Arrest).
The Fix: NHC-Palladium Complexes (Pd-PEPPSI) N-Heterocyclic Carbene (NHC) ligands bind to Pd much more strongly than phosphines or the thiazole nitrogen. The Pd-PEPPSI-IPr catalyst is air-stable and exceptionally resistant to poisoning by heteroatoms [3].
Protocol: Pd-PEPPSI Thiazole Coupling
| Parameter | Specification | Rationale |
| Electrophile | 2-Bromothiazole | The C2 position is activated for oxidative addition. |
| Catalyst | Pd-PEPPSI-IPr (1-2 mol%) | "Throw-away" pyridine ligand creates a vacant site; NHC prevents poisoning. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Carbonates are effective; Cs₂CO₃ often improves yields in difficult cases. |
| Solvent | Toluene/MeOH (1:1) or THF | Protic co-solvents (MeOH) can accelerate the activation of the PEPPSI precatalyst. |
| Temp | 60°C | Mild heating is usually sufficient.[1] |
Step-by-Step:
-
Charge reaction vessel with 2-bromothiazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd-PEPPSI-IPr (1 mol%), and K₂CO₃ (2.0 equiv).
-
Crucial: Do not use strong phosphines; the NHC is the active ligand.
-
Add solvent (Toluene/MeOH 1:1) under inert atmosphere.[2]
-
Stir at 60°C. Reaction is often complete within 2-4 hours due to the high activity of the PEPPSI system.
Troubleshooting Matrix
Q: I see the starting material disappear, but only "Thiazole" (H-Thiazole) is formed. No product.
-
Diagnosis: Protodeboronation.[3][4][5] Your boronic acid is hydrolyzing before it couples.
-
Solution: Switch to the MIDA Boronate protocol (Module A). If MIDA is unavailable, use a Copper (I) Thiophene-2-carboxylate (CuTC) mediator, which facilitates transmetallation at neutral pH [4].
Q: The reaction turns black immediately and stalls (precipitation).
-
Diagnosis: "Palladium Black" formation. The catalyst has decomposed because the ligand dissociated.
-
Solution: Your ligand is too weak. Switch from Pd(PPh₃)₄ to Pd-PEPPSI-IPr or XPhos Pd G3 . These ligands bind tightly and prevent Pd aggregation.
Q: I am getting Homocoupling (Aryl-Aryl dimer) of my boronic acid.
-
Diagnosis: Oxidative homocoupling. Oxygen is present in the system.[5][6][7]
-
Solution: Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging with Ar for 20 mins). Ensure the base is not acting as an oxidant (avoid Cu salts if not specifically using Liebeskind-Srogl coupling).
Mechanism Visualization: The MIDA "Slow Release"
This diagram illustrates why MIDA boronates succeed where standard boronic acids fail.
Figure 2: The Kinetic Control mechanism of MIDA boronates. By keeping the concentration of the active boronic acid low, the productive catalytic path (Fast) outcompetes the decomposition path (Slow).
References
-
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society.[8]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the Suzuki-Miyaura coupling of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.[8]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Precatalyst.[1][9] Chemistry – A European Journal.
-
Zhang, S., et al. (2004). Copper(I)-mediated cross-coupling of 2-stannyl- and 2-silylthiazoles with aryl iodides. Tetrahedron Letters.
Sources
- 1. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent bioassay results
Status: Operational | Tier: Level 3 (Method Development & Optimization) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction
Welcome to the Method Refinement Support Center. You are likely here because your CVs are high, your potencies are shifting, or your Z-factors are dipping below 0.5.
In bioassay development, "the devil is in the details" is a scientific understatement. Inconsistency usually stems from three vectors: Biological Drift , Thermodynamic Gradients , or Mathematical Misalignment . This guide does not just list steps; it isolates the causality of assay failure and provides self-validating protocols to restore robustness.
Module 1: Biological Variability (The "Cell" Factor)
Q: My IC50 values shift significantly between experiments, even with the same drug lot. Why?
A: The most common culprit is phenotypic drift caused by inconsistent cell passage numbers.
The Mechanism: Cells in culture undergo micro-evolution. As passage number increases, selective pressures (trypsinization, plastic adhesion, nutrient depletion) alter gene expression profiles. A cell line at Passage 50 (P50) is physiologically distinct from P5. If you compare a P5 assay to a P50 assay, you are essentially testing two different biological systems.
The Solution: The "Thaw-and-Use" (Assay-Ready) Model Do not maintain cells in continuous culture for months. Instead, generate a Master Cell Bank (MCB) and a Working Cell Bank (WCB) to lock in the phenotype.
Protocol: Validated Cell Banking Workflow
-
Expand: Thaw one vial of low-passage cells. Expand to generate a Master Cell Bank (e.g., 20 vials).
-
Validate: Test MCB for mycoplasma and functional sensitivity (run a reference compound).
-
Generate WCB: Thaw one MCB vial and expand to create a Working Cell Bank (e.g., 50 vials).
-
Assay Ready: For every experiment, thaw a fresh WCB vial, pass once for recovery, and plate. Discard cells after 2 weeks or 5 passages.
Visualization: Cell Banking Logic
Caption: Workflow to minimize phenotypic drift by utilizing a strict two-tiered banking system.
Module 2: Plate Effects & Micro-environment
Q: My replicate wells on the outer rows show consistently higher signals than the center. Is this pipetting error?
A: Unlikely. You are experiencing the Edge Effect , a thermodynamic artifact caused by evaporation and thermal gradients.
The Mechanism:
-
Evaporation: The outer wells of a 96-well plate are exposed to the incubator's dry air (even in humidified units). As water evaporates, the concentration of salt and media components increases, stressing cells or altering enzymatic rates.
-
Thermal Gradients: When a cold plate enters a warm incubator, the outer wells heat up faster than the center. This creates a "convection current" inside the well, causing cells to settle unevenly (often in a ring pattern), leading to optical measurement errors.
The Solution: Thermal Equilibrium & Dummy Wells You must insulate the reaction wells from the environment.
Protocol: Edge Effect Mitigation
-
The "Moat" Strategy: Fill the entire perimeter (Rows A & H, Columns 1 & 12) with 200 µL of sterile PBS or water. Do not use these wells for data.
-
Pre-Incubation: Allow the assay plate (with media only) to sit in the incubator for 30 minutes before seeding cells. This ensures the plastic is at 37°C, preventing thermal gradients during cell settling.
-
Breathable Seals: Use gas-permeable seals rather than loose plastic lids to reduce evaporation rates.
Visualization: Thermodynamic Mitigation Strategy
Caption: Logic flow demonstrating how thermal gradients corrupt data and how pre-warming/dummy wells mitigate this.
Module 3: Assay Performance & Validation
Q: How do I statistically prove my assay is robust enough for screening?
A: You must calculate the Z-Factor (Z') .[1] The CV (Coefficient of Variation) alone is insufficient because it does not account for the separation band between your positive and negative controls.
The Mechanism: The Z-factor measures the "dynamic range" of the assay relative to the data variability (Standard Deviation). It answers: Is the gap between my signal and my background wide enough to reliably detect a hit?
Formula:
Data Interpretation Table:
| Z-Factor Value | Classification | Action Required |
| 1.0 | Ideal | Theoretically impossible (implies zero SD).[1] |
| 0.5 ≤ Z' < 1.0 | Excellent | Assay is robust and ready for screening. |
| 0.0 ≤ Z' < 0.5 | Marginal | Acceptable for primary screens, but high false positives likely. Refine pipetting or increase replicates. |
| Z' < 0.0 | Failed | Signal and Background overlap. Data is useless. Do not proceed. |
Protocol: Z-Factor Validation Run
-
Prepare a 96-well plate.
-
Fill columns 1-6 with Negative Control (Min Signal).
-
Fill columns 7-12 with Positive Control (Max Signal).
-
Run the assay and calculate Mean and SD for both halves.
-
Plug into the formula above.
Module 4: Data Analysis & Curve Fitting
Q: My dose-response curves look "hooked" or asymmetric at the top. The standard 4PL fit isn't working. What now?
A: You likely need a 5-Parameter Logistic (5PL) regression.[2]
The Mechanism: The standard 4-Parameter Logistic (4PL) model assumes symmetry around the inflection point (IC50). However, many biological systems (especially immunoassays or cell signaling assays) are asymmetric due to receptor saturation dynamics or "Hook Effects" (prozone effect). Forcing asymmetric data into a symmetric 4PL model results in poor fitting at the asymptotes and inaccurate IC50 calculation.
The Solution: Switch to a 5PL model, which adds a "G" parameter (asymmetry factor).[3]
Visualization: Model Selection Logic
Caption: Decision tree for selecting the correct regression model based on data symmetry.
References
-
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[4][5][6] HTS Assay Validation.[4][5][6] Available from: [Link]
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73.[1] Available from: [Link]
-
Lundholt BK, Scudder KM, Nygaard L. A simple technique for reducing edge effect in cell-based assays. J Biomol Screen.[1][4] 2003;8(5):566-70. Available from: [Link]
-
Gottschalk PG, Dunn JR. The five-parameter logistic: a characterization and comparison with the four-parameter logistic. Anal Biochem. 2005;343(1):54-65. Available from: [Link]
Sources
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. quantics.co.uk [quantics.co.uk]
- 3. PLA 3.0 – Software for Biostatistical Analysis: Parallel logistic potency assays (3PL, 4PL, 5PL) in PLA 3.0 [bioassay.de]
- 4. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Figure 1: [Z-Factor interval versus Signal Window.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Structural Confirmation of Bis(furan-2-yl)-1,3-thiazol-2-amine: A Comparative Technical Guide
Topic: Structural Confirmation of Bis(furan-2-yl)-1,3-thiazol-2-amine via Single Crystal X-ray Diffraction Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the development of heterocyclic pharmacophores, the precise determination of tautomeric forms and solid-state conformation is critical for structure-activity relationship (SAR) modeling. This guide addresses the structural confirmation of bis(furan-2-yl)-1,3-thiazol-2-amine , a scaffold with significant potential in kinase inhibition and antimicrobial applications.
While Nuclear Magnetic Resonance (NMR) is the workhorse of synthetic chemistry, it often fails to definitively resolve the amino-imine tautomerism inherent to 2-aminothiazoles due to rapid proton exchange and solvent dependency. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for this class of compounds.
The Challenge: Tautomeric Ambiguity in Aminothiazoles
The primary structural challenge for bis(furan-2-yl)-1,3-thiazol-2-amine lies in the 2-position amine. The molecule can exist in two distinct tautomeric forms:[1]
-
Amino form: The exocyclic nitrogen is fully protonated (
), and the thiazole ring retains aromaticity. -
Imino form: A proton migrates to the ring nitrogen, creating an exocyclic imine (
).
Why this matters: The binding affinity to protein targets (e.g., ATP binding pockets) is strictly dependent on the Hydrogen Bond Donor/Acceptor (HBD/HBA) profile, which flips completely between these two forms.
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the utility of SC-XRD against standard spectroscopic methods for this specific heterocyclic system.
| Feature | Single Crystal XRD (SC-XRD) | Solution NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Mass-to-Charge Ratio ( |
| Tautomer ID | Definitive. Bond lengths (C2-N exocyclic) reveal bond order (single vs. double). | Ambiguous. Rapid exchange in solution averages signals; solvent polarity shifts equilibrium. | Ineffective. Both tautomers have identical molecular weight. |
| Stereochemistry | Absolute configuration & conformation defined. | Relative configuration only (unless chiral shift reagents used). | None. |
| Sample State | Solid Crystal (Lattice forces dominant). | Solution (Solvent-solute interactions dominant). | Gas Phase (Ionized). |
| Throughput | Low (Days to Weeks for crystal growth). | High (Minutes).[2] | High (Seconds). |
| Limitations | Requires high-quality single crystal ( | Broad signals for exchangeable protons; poor solubility of planar aromatics. | Fragmentation patterns can be similar for isomers. |
Decision Logic: When to Prioritize SC-XRD
Use the following logic flow to determine the necessity of X-ray characterization for your thiazole derivative.
Caption: Decision matrix for escalating structural characterization from NMR to SC-XRD.
Experimental Protocol: Validated Workflow
Phase 1: Crystal Growth (The Critical Step)
For planar heterocycles like bis(furan-2-yl)-thiazoles,
-
Method: Slow Evaporation.[3]
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v). The DCM solubilizes the aromatic system, while Ethanol acts as the antisolvent to drive nucleation.
-
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Store at 4°C (fridge) to reduce kinetic energy and promote order.
Phase 2: Data Collection
-
Instrument: Bruker D8 QUEST or similar diffractometer.
-
Source: Molybdenum (Mo-K
, Å).[4] Note: Mo is preferred over Cu for this compound to minimize absorption effects from Sulfur atoms. -
Temperature: 100 K (Cryostream). Crucial: Low temperature freezes the rotation of the furan rings, reducing thermal ellipsoids and resolving disorder.
Phase 3: Structure Refinement
-
Software: SHELXL (via OLEX2 interface).
-
Key Parameter Check:
-
R1 Value: Target
(5%). -
Goodness of Fit (GooF): Target ~1.0.
-
Disorder: If furan rings show high thermal motion, apply a split-position model (PART 1 / PART 2) and constrain with EADP/SIMU commands.
-
Caption: Step-by-step crystallographic workflow for heterocyclic small molecules.
Results Interpretation: Proving the Structure
Once the structure is solved, you must validate the "Amino" vs. "Imino" question using bond lengths derived from the CIF (Crystallographic Information File).
Data Validation Table:
| Bond | Expected Length (Amino Form) | Expected Length (Imino Form) | Interpretation |
| C2–N(Exocyclic) | 1.33 – 1.36 Å | 1.27 – 1.30 Å | Shorter bond = Double bond character (Imine). |
| C2–N(Endocyclic) | 1.30 – 1.32 Å | 1.36 – 1.39 Å | Longer bond = Single bond character (Imine form protonated). |
| H-Bonding | Donor (D) | Acceptor (A) | Look for intermolecular |
Experimental Evidence:
In similar 2-aminothiazole derivatives, X-ray analysis typically reveals the Amino tautomer in the solid state, stabilized by intermolecular hydrogen bonding forming centrosymmetric dimers (
Conclusion
While NMR and Mass Spectrometry provide essential connectivity data, they are insufficient for resolving the tautomeric and conformational ambiguities of bis(furan-2-yl)-1,3-thiazol-2-amine . Single Crystal X-ray Diffraction offers the only self-validating, absolute method to confirm the amino-tautomer preference and the specific planar conformation of the furan rings relative to the thiazole core. For drug development pipelines, this solid-state data is indispensable for accurate molecular docking studies.
References
-
BenchChem. (2025).[5] An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole and Related Derivatives. Retrieved from
-
Moustafa, A.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[2][3][5][6][7][8][9][10][11][12] Retrieved from
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from
-
Gomha, S.M., et al. (2015). First X-ray Crystal Structure Characterization... of 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules.[2][3][5][6][7][8][9][10][11][12] Retrieved from
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Benzyl-2-(furan-2-yl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the In Vitro Anticancer Activity of Novel Thiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its versatile structure allows for interaction with a wide array of biological targets, making it a fertile ground for the discovery of novel anticancer agents.[3][4] Thiazole-containing drugs like Dasatinib and Ixabepilone have already made a significant impact in oncology, validating this scaffold as a promising starting point for new therapies.[3][5]
However, the journey from a newly synthesized thiazole derivative to a viable drug candidate is rigorous. It demands a systematic and robust in vitro validation process to confirm its cytotoxic potential and, critically, to elucidate its mechanism of action. This guide provides an in-depth framework for this process, moving beyond simple protocols to explain the scientific rationale behind each experimental step. We will compare the performance of novel thiazoles with established alternatives, supported by experimental data paradigms, to build a comprehensive and trustworthy preclinical data package.
Part 1: The Foundational Screen — Establishing Cytotoxic Potency
The first and most fundamental question is whether the novel thiazole compound exhibits cytotoxic or cytostatic activity against cancer cells. The primary goal here is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. This value is the bedrock metric for comparing the efficacy of different compounds and prioritizing leads.[6]
Experimental Approach: Tetrazolium Salt-Based Cell Viability Assays (MTT/XTT)
Causality Behind Experimental Choice: The MTT and XTT assays are the gold standard for initial high-throughput screening for several reasons. They are rapid, cost-effective, and reproducible colorimetric assays that measure the overall metabolic activity of a cell population.[6][7] The core principle is the reduction of a yellow tetrazolium salt (MTT or XTT) by mitochondrial dehydrogenases in living, metabolically active cells to a colored formazan product.[6][8] The intensity of the color is directly proportional to the number of viable cells, providing a robust quantitative measure of cytotoxicity.[9] The XTT assay offers a slight advantage as it produces a water-soluble formazan, eliminating the solubilization step required in the MTT assay and simplifying the protocol.[9][10]
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining IC50 values using MTT/XTT assays.
Comparative Data Presentation: Cytotoxicity of Novel Thiazoles
The table below presents hypothetical but representative data for novel thiazole derivatives compared against a standard chemotherapeutic agent, Doxorubicin. This format allows for a clear and objective comparison of potency across different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) ± SD | Reference Compound (Doxorubicin) IC50 (µM) ± SD |
| Novel Thiazole 1 | 2-amino, 4-(4-chlorophenyl) | MCF-7 (Breast) | 2.57 ± 0.16[11] | 0.85 ± 0.09 |
| HepG2 (Liver) | 7.26 ± 0.44[11] | 1.21 ± 0.15 | ||
| Novel Thiazole 2 | Naphthalene-thiazole hybrid | MCF-7 (Breast) | 0.48 ± 0.03[2][12] | 0.85 ± 0.09 |
| A549 (Lung) | 0.97 ± 0.13[2][12] | 0.55 ± 0.07 | ||
| Novel Thiazole 3 | 2-imino, 4-(4-fluorophenyl) | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 µg/mL* | Not Applicable |
*Note: Data for compound 3 was reported in µg/mL and is presented as such.[13] Direct molar comparison requires knowledge of the molecular weight.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of the novel thiazole compounds in culture medium. Also, prepare vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) solutions.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions, vehicle, or positive controls to the respective wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: Mechanistic Deep Dive — Unraveling the "How"
Once a compound demonstrates potent cytotoxicity, the investigation must pivot to understanding its mechanism of action. Is it inducing programmed cell death (apoptosis)? Is it halting the cell division cycle? Or is it targeting a specific protein kinase? Answering these questions is crucial for rational drug development. Thiazole derivatives have been shown to act through various mechanisms, most notably by inducing apoptosis, disrupting tubulin assembly, and inhibiting cyclin-dependent kinases (CDKs).[14]
A. Investigating Apoptosis Induction
Causality Behind Experimental Choice: A hallmark of a successful anticancer agent is its ability to selectively induce apoptosis in cancer cells.[15] The Annexin V/Propidium Iodide (PI) assay is a powerful flow cytometry-based method to definitively identify and quantify apoptotic cells.[16][17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label these early apoptotic cells.[18][19] Propidium Iodide (PI) is a nuclear stain that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[18] This dual staining robustly differentiates between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Caption: Principle of differentiating cell states via Annexin V/PI staining.
Comparative Data Presentation: Apoptosis Induction by a Novel Thiazole
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated MCF-7) | 98.7 | 0.51[11] | 0.29[11] | 0.5 |
| Novel Thiazole 1 (2.57 µM) | 67.8 | 22.39[11] | 9.51[11] | 0.3 |
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the novel thiazole at its IC50 concentration for 24-48 hours. Include an untreated (vehicle) control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Interpretation: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic) to assess the extent of apoptosis induced by the compound.
B. Assessing Cell Cycle Perturbation
Causality Behind Experimental Choice: Many potent anticancer agents, particularly those that interfere with microtubule dynamics like the thiazole-containing drug Ixabepilone, exert their effect by disrupting the cell cycle, leading to arrest at a specific phase and subsequent cell death.[5][12] Flow cytometry analysis of cellular DNA content is the standard method to investigate these effects.[20] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). The amount of fluorescence is therefore directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[21] A significant accumulation of cells in one phase compared to the control population indicates cell cycle arrest. For example, tubulin polymerization inhibitors typically cause a strong arrest in the G2/M phase.[2][12]
Comparative Data Presentation: Cell Cycle Analysis
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Untreated MCF-7) | 65.2 | 24.5 | 10.3 |
| Novel Thiazole 2 (0.48 µM) | 15.8 | 12.7 | 71.5[12] |
This representative data shows a significant increase in the G2/M population, strongly suggesting the compound acts as a mitotic inhibitor.[12]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells and treat with the novel thiazole at its IC50 concentration for a period corresponding to at least one cell cycle (e.g., 24 hours).
-
Cell Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes in the dark and analyze by flow cytometry. Generate a histogram of DNA content to visualize the cell cycle distribution.
C. Confirming Molecular Targets with Western Blotting
Causality Behind Experimental Choice: While flow cytometry reveals the cellular phenotype (apoptosis, cell cycle arrest), Western blotting provides molecular-level confirmation by detecting changes in the expression or activation state of specific proteins.[22] This technique is indispensable for validating the proposed mechanism of action. For example, if apoptosis is suspected, one must confirm the activation of key executioner proteins. Apoptosis is often mediated by a cascade of enzymes called caspases. Western blotting can detect the cleavage of pro-caspase-3 into its active, cleaved form, which is a definitive marker of apoptosis.[22] Similarly, the cleavage of PARP (a DNA repair enzyme) by active caspase-3 is another hallmark.[22]
Caption: Simplified intrinsic apoptosis pathway showing key protein cleavage events detectable by Western Blot.
Protocol: General Western Blotting for Apoptosis Markers
-
Protein Extraction: Treat cells with the novel thiazole as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-Actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The band intensity can be quantified using densitometry software.
Conclusion: Synthesizing a Self-Validating Data Package
The robust in vitro validation of a novel thiazole anticancer agent requires a multi-faceted approach that moves logically from broad phenotypic effects to specific molecular mechanisms. By first establishing potent cytotoxicity with viability assays, and then systematically investigating the induction of apoptosis, perturbation of the cell cycle, and modulation of key protein markers, researchers can build a compelling and self-validating data package. Each experiment corroborates the findings of the last, creating a powerful narrative around the compound's biological activity. The most promising compounds, characterized by high potency and a well-defined mechanism of action, can then be confidently advanced into more complex preclinical models.[25]
References
-
Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. (n.d.). MDPI. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]
-
Thiazole in the targeted anticancer drug discovery. (2019). PubMed. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PubMed Central. [Link]
-
Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (n.d.). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). PubMed Central. [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed. [Link]
-
A Review On Thiazole As Anticancer Agents. (2018). Neliti. [Link]
-
Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (n.d.). Taylor & Francis. [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). PubMed Central. [Link]
-
Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells. (2015). PubMed Central. [Link]
-
Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Taylor & Francis. [Link]
-
Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. [Link]
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). PubMed Central. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. (2024). Auctores Journals. [Link]
-
Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. (2015). PubMed. [Link]
-
Some thiazole derivatives as potent antiproliferative agents with CDK2/Cycin E/A inhibitory activities. (2010). Technology Networks. [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (n.d.). PubMed Central. [Link]
-
Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers. [Link]
-
Cell cycle analysis using flow cytometry against SCC09 cells. (n.d.). ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. [Link]
-
Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2024). ResearchGate. [Link]
-
Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). PubMed. [Link]
-
Apoptosis Marker Assays for HTS. (2021). NCBI Bookshelf. [Link]
-
Apoptosis assays. (2007). PubMed. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]
Sources
- 1. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. rndsystems.com [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
- 16. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]
- 21. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Alpha-Glucosidase and Alpha-Amylase Inhibition: Acarbose versus Thiazole Derivatives
In the landscape of type 2 diabetes management, the inhibition of carbohydrate-hydrolyzing enzymes, namely α-glucosidase and α-amylase, stands as a pivotal therapeutic strategy.[1][2][3] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, inhibitors of these enzymes can effectively mitigate postprandial hyperglycemia.[2][3][4] Acarbose, a well-established drug, is a potent inhibitor of both α-glucosidase and α-amylase and serves as a benchmark in the field.[4][5] This guide provides a comparative overview of the inhibitory potential of acarbose against that of thiazole derivatives, a class of heterocyclic compounds that have garnered significant interest for their potential antidiabetic properties.
Comparative Inhibitory Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for acarbose and selected thiazole derivatives against α-glucosidase and α-amylase. It is crucial to acknowledge that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and incubation time.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Acarbose | α-Glucosidase | 4.40 ± 0.04 - 817.38 ± 6.27[6][7] | [6][7] |
| α-Amylase | 2.92 ± 0.02 - 10.30 ± 0.20[7][8] | [7][8] | |
| Thiazole Derivatives | α-Glucosidase | 2.40 ± 0.10 - 31.40 ± 0.90[8] | [8] |
| α-Amylase | 1.80 ± 0.05 - 27.60 ± 0.80[8] | [8] | |
| Isatin-Thiazole Hybrid | α-Glucosidase | 5.36 ± 0.13[6] | [6] |
Mechanism of Action: A Tale of Two Inhibitors
Acarbose functions as a competitive inhibitor of both α-glucosidase and α-amylase.[2][5][9] Its structure, which mimics that of an oligosaccharide, allows it to bind to the active sites of these enzymes, thereby preventing the binding and subsequent hydrolysis of dietary carbohydrates.[5] This delayed carbohydrate digestion leads to a slower and more gradual absorption of glucose into the bloodstream, thus blunting the post-meal spike in blood glucose levels.[9][10]
Thiazole derivatives, while demonstrating inhibitory activity, may exhibit different modes of inhibition. The specific mechanism can be influenced by the various substituents attached to the thiazole core. Some derivatives may act as competitive inhibitors, similar to acarbose, while others could be non-competitive or mixed-type inhibitors. Further kinetic studies are often required to elucidate the precise mechanism for each novel compound.
Experimental Methodologies: Unveiling Inhibitory Activity
The determination of IC50 values for α-glucosidase and α-amylase inhibitors relies on well-established in vitro enzymatic assays. The following sections detail the typical protocols employed in these evaluations.
Alpha-Glucosidase Inhibition Assay
This assay typically utilizes α-glucosidase from Saccharomyces cerevisiae and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[1][11] The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The intensity of the yellow color is directly proportional to the enzyme's activity.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of α-glucosidase, pNPG, the test compound (thiazole derivative or acarbose), and a buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or acarbose (positive control). A control containing the enzyme and buffer only is also prepared. Incubate this mixture for a defined period (e.g., 10-15 minutes) at 37°C.[1]
-
Initiation of Reaction: Add the pNPG substrate to all wells to start the enzymatic reaction.
-
Second Incubation: Incubate the plate again for a specific duration (e.g., 20-30 minutes) at 37°C.[1][12]
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).[1][11]
-
Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[1]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[13] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Workflow Diagram for α-Glucosidase Inhibition Assay:
Caption: Workflow of the in vitro α-glucosidase inhibition assay.
Alpha-Amylase Inhibition Assay
This assay commonly employs porcine pancreatic α-amylase and a starch solution as the substrate.[1] The enzyme breaks down starch into smaller oligosaccharides. The amount of remaining starch or the amount of reducing sugars produced is then quantified. A common method involves using the dinitrosalicylic acid (DNS) reagent, which reacts with reducing sugars to produce a colored product.[14][15]
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare solutions of α-amylase, soluble starch, the test compound (thiazole derivative or acarbose), and a buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: In a series of test tubes, pre-incubate the α-amylase solution with various concentrations of the test compound or acarbose for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C).[14][15]
-
Initiation of Reaction: Add the starch solution to each tube to start the enzymatic reaction.
-
Second Incubation: Incubate the reaction mixture for a specific duration (e.g., 10-20 minutes).[15]
-
Termination and Color Development: Stop the reaction and initiate color development by adding the DNS reagent and boiling the mixture for a few minutes (e.g., 5 minutes).[14][15]
-
Measurement: After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.[14]
-
Calculation: The percentage of inhibition is calculated using a similar formula as for the α-glucosidase assay. The IC50 value is determined from the dose-response curve.
Workflow Diagram for α-Amylase Inhibition Assay:
Caption: Workflow of the in vitro α-amylase inhibition assay.
Concluding Remarks
Acarbose remains a cornerstone in the management of type 2 diabetes due to its effective dual inhibition of α-glucosidase and α-amylase. The thiazole scaffold has emerged as a promising platform for the development of new and potent inhibitors of these enzymes. As demonstrated by the IC50 values of various derivatives, compounds from this class can exhibit inhibitory activities that are comparable, and in some cases superior, to acarbose. The quest for novel α-glucosidase and α-amylase inhibitors is a dynamic area of research, and further exploration of thiazole derivatives, including the specific compound bis(furan-2-yl)-1,3-thiazol-2-amine, is warranted to fully elucidate their therapeutic potential. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses and in vivo efficacy evaluations to identify lead candidates for the next generation of antidiabetic agents.
References
-
Synthesis, Biological Evaluation, and Computational Analysis of Fused Bis-Thiadiazole Analogues as Potential Anti-Alzheimer's and Antidiabetic Agents. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. (2019). Molecules, 24(15), 2749. [Link]
- Ramprasad, R., et al. (2016). In vitro α- amylase and α- glucosidase inhibitory activities of ethanolic extract of Lactuca runcinata DC. Der Pharmacia Lettre, 8(5), 231-236.
-
In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides. (2020). Molecules, 25(22), 5434. [Link]
-
In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract. (2021). Molecules, 26(2), 339. [Link]
-
IC 50 values of acarbose on alpha amylase inhibition. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
- Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. (2018). Bioorganic Chemistry, 77, 43-51.
-
In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions. (2016). Asian Pacific Journal of Tropical Medicine, 9(10), 981-987. [Link]
-
Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents. (2020). Molecules, 25(22), 5469. [Link]
-
Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169567. [Link]
-
Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Alpha Glucosidase Inhibitors. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]
-
IN VITRO ASSAY OF ALPHA AMYLASE INHIBITORY ACTIVITY OF SOME INDIGENOUS PLANTS. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
What is the mechanism of Acarbose? (2024). Patsnap Synapse. [Link]
-
In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. (2011). Indian Journal of Pharmacology, 43(3), 340-342. [Link]
-
Acarbose. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]
-
IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts? (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
-
Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. (2019). Frontiers in Pharmacology, 10, 137. [Link]
-
The mechanism of alpha-glucosidase inhibition in the management of diabetes. (1998). Hormone and Metabolic Research, 30(10), 613-617. [Link]
-
In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC Complementary Medicine and Therapies, 22(1), 78. [Link]
-
What is the mechanism of action of Acarbose in treating type 2 diabetes mellitus? (2025). Dr.Oracle. [Link]
-
In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. (2012). Journal of Young Pharmacists, 4(4), 235-239. [Link]
-
Synthesis and in vitro Biological Evaluation of a Series of Benzothiazole-Sulfonylurea Hybrids as Novel Class of α-Glucosidase Inhibitors. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
Sources
- 1. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acarbose - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 11. protocols.io [protocols.io]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract [mdpi.com]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of bis(furan-2-yl)-1,3-thiazol-2-amine
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The handling of novel chemical entities like bis(furan-2-yl)-1,3-thiazol-2-amine, a compound featuring both thiazole and furan moieties, demands a meticulous approach, particularly concerning its disposal. This guide provides a direct, procedural framework for the safe management and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature. Our commitment to safety is paramount, ensuring that procedural rigor protects both the researcher and the environment.
Hazard Identification and Immediate Safety Protocols
Before any disposal procedure is initiated, a complete understanding of the compound's hazard profile is essential. Based on its Safety Data Sheet (SDS), bis(furan-2-yl)-1,3-thiazol-2-amine is a hazardous substance requiring careful handling at all stages.
Summary of GHS Hazard Classifications
The following table outlines the known hazards associated with bis(furan-2-yl)-1,3-thiazol-2-amine. This information dictates the minimum safety precautions required.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | 💀 (Skull and Crossbones) |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 💀 (Skull and Crossbones) |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ❗ (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life | (None for this classification) |
| Data sourced from the Sigma-Aldrich Safety Data Sheet. |
Mandatory Personal Protective Equipment (PPE)
Given the compound's acute toxicity and irritant properties, the following PPE is non-negotiable. The causality for each is clear: to prevent the primary routes of exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. This is mandated by the H319 "Causes serious eye irritation" classification.[1]
-
Hand Protection: Use chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling. This is a direct countermeasure to the H311 "Toxic in contact with skin" hazard.[1]
-
Body Protection: A fully buttoned laboratory coat is required to prevent accidental skin contact.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks (H332).[2]
Emergency and First Aid Measures
In the event of exposure, immediate action is critical.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a POISON CENTER or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Step-by-Step Disposal Protocol
The disposal of bis(furan-2-yl)-1,3-thiazol-2-amine must be treated as hazardous waste from cradle to grave.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[2][5]
Step 2.1: Waste Classification
Due to its acute oral and dermal toxicity (Category 3) and aquatic toxicity, this compound is classified as hazardous waste. All waste streams containing this chemical, regardless of concentration, must be managed according to your institution's hazardous waste policies, which align with EPA or equivalent local regulations.[4][6]
Step 2.2: Waste Collection and Segregation
Proper segregation is key to preventing dangerous chemical reactions and ensuring correct final disposal.
-
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene or glass) for all bis(furan-2-yl)-1,3-thiazol-2-amine waste.[2][7]
-
Label the Container: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "bis(furan-2-yl)-1,3-thiazol-2-amine"
-
Associated Hazards: "Toxic," "Irritant," "Marine Pollutant"
-
-
Collect Waste:
-
Solid Waste: Unused or expired solid compound should be transferred directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing glassware should be collected in a designated liquid hazardous waste container.
-
Contaminated Debris: All contaminated materials, including gloves, weigh paper, pipette tips, and paper towels from spill cleanup, must be collected in the solid hazardous waste container.[1]
-
Step 2.3: Management of Empty Containers
An "empty" container that held this compound is not truly empty and must be treated as hazardous waste.
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., methanol or acetone) three times.
-
Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and added to your liquid hazardous waste stream.[2] The rinsate is considered hazardous.
-
Deface and Dispose: After triple rinsing, deface the original label and manage the container according to your institution's policy for decontaminated glassware or plastic.
Step 2.4: Storage and Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated Satellite Accumulation Area within or near the laboratory. The container must remain closed at all times except when adding waste.[7]
-
Arrange for Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[2]
The Rationale Behind the Protocol: Environmental and Safety Considerations
The stringency of this protocol is rooted in the compound's chemical structure and known hazards.
-
Acute Toxicity: The primary driver for these procedures is the high acute toxicity if swallowed or absorbed through the skin. Segregation and containment prevent accidental exposure to laboratory personnel or waste handlers.
-
Aquatic Harm: The H402 classification indicates that release into the environment can harm aquatic organisms. Prohibiting sink disposal is a direct measure to prevent this.
-
Incineration Byproducts: A critical consideration for furan-containing compounds is the potential for the formation of highly toxic and persistent polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) during incineration, especially in uncontrolled conditions or if mixed with chlorinated waste.[8][9] Professional disposal by a licensed hazardous waste facility ensures that incineration occurs at sufficiently high temperatures and with appropriate emission controls to destroy the compound safely.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with bis(furan-2-yl)-1,3-thiazol-2-amine.
Caption: Disposal Workflow for bis(furan-2-yl)-1,3-thiazol-2-amine Waste.
References
- 5 - SAFETY DATA SHEET. (Generic, for furan-containing compounds).
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
-
DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION. PubMed Central. [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
Risk Management Scope for Furan Compounds. Canada.ca. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
-
The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
-
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. PubChem. [Link]
-
Learn the Basics of Hazardous Waste. US EPA. [Link]
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
-
SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Furans. IPEN.org. [Link]
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
-
Managing Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. goodway.com [goodway.com]
- 8. DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furans | IPEN [ipen.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
